Rizavasertib
Description
an Akt kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBGJGMTBHQTM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436347 | |
| Record name | A-443654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552325-16-3 | |
| Record name | A-443654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-443654 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Rizavasertib in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rizavasertib (also known as A-443654) is a potent, ATP-competitive, pan-Akt inhibitor with significant implications for cancer therapy, particularly in the context of the DNA damage response (DDR). This technical guide delineates the core mechanism of action of this compound, focusing on its role in modulating cellular responses to DNA damage. By inhibiting the serine/threonine kinase Akt, this compound influences critical downstream signaling pathways that govern cell cycle progression, apoptosis, and the intricate machinery of DNA repair. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and visual representations of the signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction: The Role of Akt in DNA Damage Response
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers, contributing to tumor progression and resistance to therapy. The Akt kinase family comprises three isoforms (Akt1, Akt2, and Akt3), which, upon activation, phosphorylate a wide array of downstream substrates.
Emerging evidence has highlighted a critical role for Akt in the DNA damage response. Akt signaling can influence the choice and efficiency of DNA double-strand break (DSB) repair pathways, namely homologous recombination (HR) and non-homologous end joining (NHEJ). Generally, Akt activation is thought to promote the more error-prone NHEJ pathway while suppressing the high-fidelity HR pathway. This modulation of DNA repair can have profound consequences for genomic stability and the sensitivity of cancer cells to DNA-damaging agents.
This compound, by inhibiting all three Akt isoforms with high potency, presents a strategic approach to interfere with these processes and potentially enhance the efficacy of genotoxic therapies.
This compound: A Potent Pan-Akt Inhibitor
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Akt1, Akt2, and Akt3. Its high affinity and pan-isoform activity make it a robust tool for investigating the roles of Akt in cellular processes and a promising candidate for clinical development.
Biochemical and Cellular Potency
Preclinical studies have established the potent inhibitory activity of this compound against Akt kinases.
| Parameter | Value | Description | Reference |
| Ki (Akt1, Akt2, Akt3) | 160 pM | Inhibitor constant, indicating high-affinity binding to all three Akt isoforms.[1] | |
| EC50 (Tumor Cell Proliferation) | 0.1 µM | Effective concentration for 50% inhibition of tumor cell proliferation in various cell lines.[1] | |
| IC50 (Myr-AKT1, HEK293T cells) | 2.5 nM | Concentration for 50% inhibition of myristoylated wild-type AKT1 expressed in HEK293T cells.[1] | |
| IC50 (Myr-AKT2, HEK293T cells) | 30 nM | Concentration for 50% inhibition of myristoylated wild-type AKT2 expressed in HEK293T cells.[1] | |
| IC50 (Myr-AKT3, HEK293T cells) | 51 nM | Concentration for 50% inhibition of myristoylated wild-type AKT3 expressed in HEK293T cells.[1] | |
| IC50 (MDA-MB-231 cell viability) | 0.33 ± 0.01 µM | Concentration for 50% inhibition of cell viability in MDA-MB-231 breast cancer cells.[2] | |
| IC50 (MDA-MB-468 cell viability) | 0.020 ± 0.001 µM | Concentration for 50% inhibition of cell viability in MDA-MB-468 breast cancer cells.[2] |
Mechanism of Action in the DNA Damage Response
This compound's primary mechanism of action in the DDR is the abrogation of Akt-mediated signaling. This leads to a complex interplay of effects on cell cycle checkpoints and DNA repair pathways.
Modulation of DNA Repair Pathways
Akt signaling plays a dual role in regulating DSB repair. By inhibiting Akt, this compound is hypothesized to:
-
Suppress Non-Homologous End Joining (NHEJ): Akt can promote NHEJ by phosphorylating and activating key components of this pathway, such as DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Inhibition of Akt by this compound would therefore be expected to impair this error-prone repair mechanism.
-
Enhance Homologous Recombination (HR): Akt has been shown to suppress HR by phosphorylating and promoting the cytoplasmic retention of BRCA1, a critical HR protein. Furthermore, Akt can inhibit the function of RAD51, another key HR factor. By blocking Akt, this compound may restore or enhance HR activity.
This shift in the balance from error-prone NHEJ towards high-fidelity HR could have significant therapeutic implications, particularly in combination with agents that induce DSBs.
Induction of Cell Cycle Arrest and Apoptosis
Inhibition of the pro-survival Akt pathway by this compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on this pathway. Preclinical data indicates that this compound induces apoptosis in various cancer cell models.[1][3] This effect is often synergistic with the effects of DNA damaging agents.
Preclinical Evidence and Quantitative Data
While specific data on the effects of this compound on γH2AX and RAD51 foci formation is limited in publicly available literature, the known role of Akt in DDR allows for extrapolation of its likely effects. Inhibition of Akt is expected to modulate the cellular response to DNA damaging agents.
Effects on Cell Viability in Combination with DNA Damaging Agents
Studies on other Akt inhibitors have demonstrated sensitization of cancer cells to agents like cisplatin and PARP inhibitors. It is anticipated that this compound would exhibit similar synergistic effects.
| Cell Line | Combination Agent | Effect |
| A549 (NSCLC) | Cisplatin | Increased sensitivity and G1 phase cell cycle arrest.[4] |
| Ovarian Cancer Cells | Olaparib (PARP Inhibitor) | Synergistic cytotoxicity in preclinical models.[5] |
Key Experimental Protocols
To investigate the mechanism of action of this compound in the DNA damage response, a series of key experiments are essential.
Western Blotting for Akt Pathway Inhibition and DNA Damage Markers
This protocol is designed to assess the phosphorylation status of Akt and its downstream targets, as well as key DNA damage response proteins.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, γH2AX, RAD51, β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound, a DNA damaging agent (e.g., etoposide, cisplatin), or a combination of both for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for γH2AX and RAD51 Foci Formation
This protocol allows for the visualization and quantification of DNA double-strand breaks (γH2AX foci) and the engagement of the homologous recombination repair machinery (RAD51 foci).
Materials:
-
Glass coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX, anti-RAD51
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or a DNA damaging agent.
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Antibody Staining:
-
Incubate with primary antibodies (anti-γH2AX and anti-RAD51) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Stain nuclei with DAPI.
-
Mount coverslips on slides with antifade medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of foci per nucleus using image analysis software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.
Materials:
-
70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest treated and control cells.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash cells with PBS.
-
Resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.
-
Conclusion and Future Directions
This compound, as a potent pan-Akt inhibitor, holds significant promise as a therapeutic agent that can modulate the DNA damage response in cancer cells. By interfering with Akt-mediated signaling, this compound can influence the choice of DNA repair pathways, induce cell cycle arrest, and promote apoptosis. These mechanisms make it a strong candidate for combination therapies with DNA-damaging agents, such as chemotherapy and PARP inhibitors.
Further research is warranted to fully elucidate the specific effects of this compound on the formation and resolution of DNA damage foci (γH2AX and RAD51) in various cancer models and in response to different genotoxic stresses. The identification of predictive biomarkers for sensitivity to this compound, both as a monotherapy and in combination, will be crucial for its successful clinical translation. The in-depth understanding of its mechanism of action in the DNA damage response, as outlined in this guide, will be instrumental in designing rational and effective therapeutic strategies for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage and Inhibition of Akt Pathway in MCF-7 Cells and Ehrlich Tumor in Mice Treated with 1,4-Naphthoquinones in Combination with Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Rizavasertib: A Technical Guide to a Potent Pan-Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rizavasertib, also known as A-443654, is a potent, ATP-competitive, and selective pan-Akt inhibitor. With a high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3), this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and preclinical tumor models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, establishing its potential as a valuable tool for cancer research and therapeutic development.
Chemical Structure and Properties
This compound is a derivative of indazole-pyridine compounds.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | [2] |
| Synonyms | A-443654 | [2] |
| CAS Number | 552325-16-3 | [3] |
| Molecular Formula | C₂₄H₂₃N₅O | [3] |
| Molecular Weight | 397.47 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), Ethanol (79 mg/mL); Insoluble in water. | [1][3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years. | [3] |
Mechanism of Action
This compound functions as a potent inhibitor of the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolism.
Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers. This compound competitively binds to the ATP-binding site of Akt, preventing its phosphorylation and activation. This inhibition is effective against all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency.[1][4]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., GSK3, FOXO, mTOR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Conversion of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruitment & Activation"]; PDK1 -> Akt [label="Phosphorylation"]; this compound -> Akt [arrowhead=tee, color="#EA4335", label="Inhibition"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; } Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Downstream Effects
By inhibiting Akt, this compound prevents the phosphorylation of numerous downstream substrates. A key example is the Glycogen Synthase Kinase 3 (GSK3), where this compound has been shown to reduce the levels of phosphorylated GSK3 (P-GSK3) in a dose-dependent manner.[3] This disruption of downstream signaling leads to the induction of apoptosis and inhibition of cell proliferation.
Biological Activity
In Vitro Studies
This compound has demonstrated potent activity in various in vitro assays.
| Parameter | Value | Cell Lines | Reference |
| Ki (Akt1) | 160 pM | - | [3] |
| EC₅₀ (Proliferation) | 0.1 µM | MiaPaCa-2 | [3] |
| EC₅₀ (Apoptosis) | 0.63 µM | Chronic lymphocytic leukemia cells | [5] |
This compound exhibits a 40-fold selectivity for Akt over Protein Kinase A (PKA).[3] It induces morphological changes in cancer cells within 2 to 4 hours of treatment and has been shown to decrease Bcl-2 protein levels, a key regulator of apoptosis.[3]
In Vivo Studies
Preclinical studies in animal models have confirmed the anti-tumor efficacy of this compound.
| Animal Model | Dosage | Effect | Reference |
| 3T3-Akt1 flank tumor | 7.5 mg/kg/day, s.c. | Inhibition of tumor growth | [3] |
| 3T3-Akt1 flank tumor | 50 mg/kg, s.c. | Induction of apoptosis | [3] |
| MiaPaCa-2 xenograft | 30 mg/kg, s.c. | Increased levels of phosphorylated Akt1 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cell proliferation.
// Nodes Start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for desired period", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (1-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Measure absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate EC₅₀", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treat; Treat -> Incubate1; Incubate1 -> Add_MTT; Add_MTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; } Figure 2: Workflow for a typical MTT-based cell viability assay.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[6]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.[7]
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[7]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
// Nodes Inject [label="Inject tumor cells subcutaneously\ninto immunocompromised mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Allow tumors to reach\na palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize mice into\ntreatment groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer this compound or vehicle\n(e.g., s.c., p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor tumor volume\nand body weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Analyze tumor tissue\n(e.g., Western blot, IHC)", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inject -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Treat; Treat -> Monitor [label="Daily/Weekly"]; Monitor -> Endpoint; } Figure 3: General workflow for an in vivo tumor xenograft study.
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., subcutaneous injection) at a specified dose and schedule.
-
Measure tumor dimensions and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt levels).
Conclusion
This compound is a highly potent and selective pan-Akt inhibitor with demonstrated anti-cancer activity in preclinical models. Its well-defined mechanism of action and efficacy make it a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer and other diseases. Further studies are warranted to explore its full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A-443654 | C24H23N5O | CID 10172943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Rizavasertib: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Rizavasertib, also known as A-443654, is a potent and selective pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, Akt represents a critical target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant signaling pathway and synthetic workflow are presented to serve as a valuable resource for the scientific community.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2][3] Akt, a serine/threonine kinase with three isoforms (Akt1, Akt2, and Akt3), is a central mediator of this pathway.[4] Its inhibition has been a major focus of drug discovery efforts.
This compound (A-443654) emerged from these efforts as a potent, ATP-competitive inhibitor of all three Akt isoforms.[5][6] It demonstrates significant antitumor activity in preclinical models and serves as a valuable chemical probe for studying Akt signaling. This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.
Discovery and Synthesis of this compound
This compound is a derivative of indazole-pyridine compounds.[5] Its synthesis involves a multi-step process, a key part of which is a Suzuki coupling reaction. A patented synthesis method has been disclosed, which avoids the use of highly toxic reagents like hexamethylditin.[7]
Synthetic Workflow
The overall synthetic strategy for this compound (compound 6) initiates from a protected amino alcohol, which undergoes a series of reactions including Suzuki coupling to form the core structure, followed by deprotection to yield the final product.
References
- 1. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. CN104610229A - Synthesis method of ATP competitive small-molecule AKT inhibitor A443654 - Google Patents [patents.google.com]
Preclinical Profile of Rizavasertib: An In-depth Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies on Rizavasertib (formerly A-443654), a potent pan-Akt inhibitor, in various cancer models. It is designed to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, a consolidated summary of quantitative data, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[3][4] By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling.[1]
dot
Caption: this compound inhibits Akt, a key protein in the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/System | Comments | Reference |
| Ki (pan-Akt) | 160 pM | Cell-free assay | Potent inhibitor of all Akt isoforms. | [1] |
| IC50 (Akt1) | 2.5 nM | HEK-293T | Inhibition of myristoylated wild-type AKT1. | [1] |
| IC50 (Akt2) | 30 nM | HEK-293T | Inhibition of myristoylated wild-type AKT2. | [1] |
| IC50 (Akt3) | 51 nM | HEK-293T | Inhibition of myristoylated wild-type AKT3. | [1] |
| EC50 (Proliferation) | 0.1 µM | Various tumor cells | General potency in inhibiting tumor cell growth. | [1] |
Table 2: In Vivo Antitumor Activity
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| 3T3-Akt1 Flank Tumor | SCID mice | 7.5 mg/kg/day, s.c. | Significant tumor growth inhibition. | [1] |
| MiaPaCa-2 Pancreatic Cancer Xenograft | SCID mice | 30 mg/kg, s.c. | Increased levels of phosphorylated Akt1 in tumors. | [1] |
| 3T3-Akt1 Flank Tumor | SCID mice | 50 mg/kg, s.c. | Induction of apoptosis in tumors. | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (A-443654)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[5]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (A-443654)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Akt Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound (A-443654)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a targeted inhibitor like this compound.
dot
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: A-443654 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of Rizavasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib, also known as A-443654, is a potent and selective, ATP-competitive pan-inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. As a central node in this pathway, Akt represents a key therapeutic target. This technical guide provides an in-depth overview of the preclinical in vitro and in vivo efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to generate this data.
Mechanism of Action
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of all three Akt isoforms, thereby preventing their phosphorylation and subsequent activation.[1] This inhibition leads to the dephosphorylation of downstream Akt substrates, such as Glycogen Synthase Kinase 3 (GSK3), Forkhead box protein O1 (FOXO1), and the mTOR complex 1 (mTORC1) substrate, p70S6K. The net effect is the suppression of proliferative signals and the induction of apoptosis in cancer cells with a dysregulated PI3K/Akt pathway.
Interestingly, treatment with this compound has been observed to cause a paradoxical hyperphosphorylation of Akt at its regulatory sites (Thr308 and Ser473). This phenomenon is thought to be a direct consequence of the inhibitor binding to the ATP-binding site, which locks the kinase in a conformation that is readily phosphorylated by its upstream kinases, PDK1 and mTORC2, even though the kinase itself remains inactive.
In Vitro Efficacy
The in vitro activity of this compound has been evaluated across various cancer cell lines, demonstrating its potent inhibitory effects on Akt signaling and cell proliferation.
Quantitative Data Summary: In Vitro Studies
| Parameter | Cell Line(s) | Value | Reference(s) |
| Akt1 Inhibition (Ki) | - | 160 pM | [2][3] |
| Akt2 Inhibition (Ki) | - | 160 pM | [2][3] |
| Akt3 Inhibition (Ki) | - | 160 pM | [2][3] |
| Cell Proliferation (EC50) | MiaPaCa-2 | 0.1 µM | [3][4] |
| GSK3α/β Phosphorylation Inhibition (IC50) | H1299 | 0.6 µM | [5] |
| Bcl-2 Protein Level Decrease (at 5 µM this compound in combination with Rapamycin) | 10CA1a cells | ~70% | [4] |
Experimental Protocols: In Vitro Assays
-
Objective: To determine the in vitro potency of this compound against Akt isoforms.
-
Methodology:
-
Recombinant human Akt1, Akt2, or Akt3 enzymes were used.
-
The kinase reaction was initiated by adding a peptide substrate (e.g., Crosstide) and ATP.
-
This compound was added at varying concentrations to determine its inhibitory effect.
-
The phosphorylation of the substrate was measured using a radioisotope assay (e.g., [γ-³²P]ATP) or a non-radioactive method like ELISA.
-
Ki values were calculated from the dose-response curves.[2][3]
-
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Cancer cells (e.g., MiaPaCa-2) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.
-
The EC50 value was determined by plotting the percentage of cell viability against the log concentration of this compound.[6][7]
-
-
Objective: To evaluate the effect of this compound on the phosphorylation of Akt and its downstream targets.
-
Methodology:
-
Cells were treated with this compound at various concentrations and for different durations.
-
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% BSA or non-fat milk in TBST and then incubated with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3α/β, and total GSK3α/β overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
-
In Vivo Efficacy
The antitumor activity of this compound has been demonstrated in several preclinical xenograft models, both as a monotherapy and in combination with other anticancer agents.
Quantitative Data Summary: In Vivo Studies
| Tumor Model | Animal Model | This compound Dose & Schedule | Outcome | Reference(s) |
| 3T3-Akt1 Flank Tumor | SCID mice | 7.5 mg/kg/day, s.c. | Significant tumor growth inhibition | [3][10] |
| MiaPaCa-2 Pancreatic Cancer Xenograft | SCID mice | 7.5 mg/kg/day, s.c. | Significant tumor growth inhibition, comparable to gemcitabine | [3][10] |
| PC-3 Prostate Cancer Xenograft (in combination with paclitaxel) | SCID mice | Not specified for A-443654 in the provided text, but combination showed increased efficacy. | Enhanced tumor growth inhibition compared to monotherapy. | [10] |
| MiaPaCa-2 Pancreatic Cancer Xenograft (in combination with rapamycin) | SCID mice | 50 mg/kg, s.c., on specific days | Enhanced tumor growth inhibition compared to monotherapy. | [10] |
Experimental Protocols: In Vivo Studies
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Cell Implantation: 5 x 10⁶ cancer cells (e.g., 3T3-Akt1 or MiaPaCa-2) were suspended in a solution of media and Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth Monitoring: Tumors were allowed to establish and grow to a palpable size. Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered via a specified route (e.g., subcutaneous injection) at the indicated dose and schedule. The vehicle control was administered to the control group.
-
Endpoint: The study was terminated when tumors in the control group reached a maximum allowable size or after a predetermined treatment period. Tumors were excised and weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[3][10][11]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro efficacy testing of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Rizavasertib: A Deep Dive into its Anti-Tumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib, also known as A-443654, is a potent and selective pan-Akt inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. As a central node in the PI3K/Akt/mTOR signaling pathway, Akt plays a crucial role in cell survival, proliferation, and metabolism.[1][2] Its hyperactivation is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in tumor cells, detailing its mechanism of action, effects on cellular signaling, and in vivo efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action
This compound is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrates.[5] This inhibition of Akt activity leads to the downstream suppression of key cellular processes that are critical for tumor growth and survival. Notably, this compound has been shown to be highly potent, with a Ki of 160 pM against Akt1.[3][6]
While this compound effectively inhibits the kinase activity of Akt, it has also been observed to induce a paradoxical hyperphosphorylation of Akt at Ser473.[5][7] This phenomenon is thought to be a result of a rapid feedback mechanism that is independent of mTORC1 inhibition.[7] Despite this hyperphosphorylation, the downstream signaling from Akt remains inhibited, underscoring the potent inhibitory effect of this compound on the kinase's function.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacodynamics of this compound.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Potency | |||
| Ki (Akt1) | 160 pM | Enzyme Assay | [3][6] |
| Cellular IC50 (MOLT-4) | 60 nM | Cell Viability Assay | [8] |
| Cellular IC50 (CEM) | 120 nM | Cell Viability Assay | [8] |
| Cellular IC50 (Jurkat) | 900 nM | Cell Viability Assay | [8] |
| EC50 (Tumor Cell Proliferation) | 0.1 µM | General | [6] |
Table 1: In Vitro Potency of this compound
| Tumor Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| In Vivo Efficacy | ||||
| 3T3-Akt1 Xenograft | 7.5 mg/kg/day | Subcutaneous (s.c.) | Inhibition of tumor growth | [3][4] |
| MiaPaCa-2 Xenograft | 7.5 mg/kg/day | Subcutaneous (s.c.) | Inhibition of tumor growth | [4] |
| 3T3-Akt1 Xenograft | 50 mg/kg | Subcutaneous (s.c.) | Induction of apoptosis | [6] |
| MiaPaCa-2 Xenograft | 30 mg/kg | Subcutaneous (s.c.) | Increased levels of phosphorylated Akt1 | [6] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Cellular Effects
This compound's inhibition of Akt leads to a cascade of downstream effects that ultimately contribute to its anti-tumor activity.
Caption: PI3K/Akt signaling and this compound's inhibition point.
Key Downstream Effects:
-
Inhibition of GSK3β: this compound treatment leads to a dose-dependent decrease in the phosphorylation of GSK3β, a direct substrate of Akt.[3] This indicates effective target engagement within the cell.
-
Induction of Apoptosis: By inhibiting Akt's anti-apoptotic functions, this compound induces apoptosis in various tumor cell lines.[6][8] This is mediated through the activation of caspases, including caspase-3 and -9.[8]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, particularly at the G2/M phase.[8]
-
Synergy with Chemotherapeutics: this compound has been shown to synergize with conventional chemotherapeutic agents like etoposide, enhancing their cytotoxic effects in both drug-sensitive and resistant cell lines.[8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound.
In Vitro Kinase Assay
Caption: Generalized workflow for an in vitro kinase assay.
To determine the inhibitory potency of this compound against Akt isoforms, a standard in vitro kinase assay is employed. Purified recombinant Akt1, Akt2, or Akt3 is incubated with varying concentrations of this compound. The kinase reaction is initiated by the addition of ATP and a specific substrate, such as a GSK3-derived peptide. The amount of substrate phosphorylation is then quantified to determine the inhibitory constant (Ki) of this compound.
Cellular Proliferation Assay (MTT/MTS Assay)
Caption: Generalized workflow for a cell proliferation assay.
The effect of this compound on tumor cell proliferation is commonly assessed using MTT or MTS assays. Tumor cells, such as the T-cell acute lymphoblastic leukemia (T-ALL) cell lines CEM, Jurkat, and MOLT-4, are seeded in 96-well plates and treated with a range of this compound concentrations.[8] After a defined incubation period, a tetrazolium salt (MTT or MTS) is added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells, allowing for the determination of the half-maximal effective concentration (EC50) for the inhibition of cell proliferation.
Western Blot Analysis of Protein Phosphorylation
To confirm the on-target activity of this compound in a cellular context, Western blotting is used to assess the phosphorylation status of Akt substrates. Tumor cells are treated with this compound for a specified duration, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of proteins such as Akt and GSK3β. A decrease in the ratio of phosphorylated to total protein for a given substrate indicates successful inhibition of Akt signaling.
In Vivo Xenograft Studies
References
- 1. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validate User [ashpublications.org]
Beyond ATR: A Technical Guide to the Molecular Targets of Rizavasertib
For Immediate Release
Cambridge, MA – November 20, 2025 – This technical guide provides an in-depth analysis of the molecular targets of Rizavasertib (also known as A-443654), extending beyond its well-characterized role as an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of this compound.
This compound is a potent ATP-competitive inhibitor, primarily investigated for its role in the DNA damage response pathway through the inhibition of ATR. However, comprehensive kinase profiling has revealed that this compound interacts with a broader range of kinases. Understanding these off-target interactions is crucial for a complete comprehension of its biological effects, potential therapeutic applications, and toxicological profile.
This guide summarizes the quantitative data on this compound's kinase selectivity, details the experimental methodologies used for target identification, and visualizes the key signaling pathways of its molecular targets.
Quantitative Analysis of this compound's Kinase Selectivity
This compound has been profiled against extensive kinase panels to determine its selectivity. The primary method for this has been the KINOMEscan™ platform, a competitive binding assay. The data reveals that besides its high affinity for ATR, this compound interacts with several other kinases, particularly from the AGC and CAMK families.
A significant screening of 220 purified kinases demonstrated that at a concentration of 1 µM, this compound inhibited 47 kinases by more than 90%[1]. Further data from the Harvard Medical School (HMS) LINCS project, using a KINOMEscan assay at a 10 µM concentration, provides a broader view of its off-target profile[2][3].
Below is a consolidated table of the most significant non-ATR molecular targets of this compound, with binding data expressed as "Percent of Control" (% Ctrl). A lower percentage of control indicates stronger binding of this compound to the kinase. The data is primarily sourced from a comprehensive kinase screen at 1 µM and supplemented with data from the HMS LINCS KINOMEscan at 10 µM for kinases not present in the former screen.
| Target Kinase | Kinase Family | % Ctrl @ 1 µM | % Ctrl @ 10 µM | Primary Signaling Pathway(s) |
| AKT1 | AGC | <10 | 0.1 | PI3K/AKT/mTOR, Cell Survival, Proliferation |
| AKT2 | AGC | <10 | 0.1 | PI3K/AKT/mTOR, Glucose Metabolism |
| AKT3 | AGC | <10 | 0.1 | PI3K/AKT/mTOR, Neuronal Development |
| PRKACA (PKA) | AGC | <10 | 0.4 | cAMP-dependent pathway, Metabolism, Transcription |
| PRKACB (PKA) | AGC | <10 | 0.3 | cAMP-dependent pathway, Metabolism, Transcription |
| PRKACG (PKA) | AGC | <10 | 0.5 | cAMP-dependent pathway, Metabolism, Transcription |
| ROCK1 | AGC | <10 | 1.2 | Rho-associated kinase signaling, Cytoskeleton, Cell Motility |
| ROCK2 | AGC | <10 | 0.8 | Rho-associated kinase signaling, Cytoskeleton, Cell Motility |
| PRKD1 (PKCµ) | CAMK | <10 | 0.2 | DAG-PKC signaling, Cell Proliferation, Apoptosis |
| PRKD2 (PKCν) | CAMK | <10 | 0.3 | DAG-PKC signaling, Cell Proliferation, Apoptosis |
| PRKD3 (PKCν) | CAMK | <10 | 0.4 | DAG-PKC signaling, Cell Proliferation, Apoptosis |
| MAPKAPK2 | CAMK | <10 | 2.5 | p38 MAPK signaling, Stress Response, Inflammation |
| PDK1 | AGC | <10 | 3.5 | PI3K signaling, Activation of AKT and other AGC kinases |
| GSK3B | CMGC | <10 | 5.0 | Wnt signaling, Glycogen Metabolism, Cell Fate |
| RPS6KA1 (RSK1) | AGC | <10 | 1.8 | MAPK/ERK signaling, Cell Growth, Proliferation |
| RPS6KA3 (RSK2) | AGC | <10 | 2.1 | MAPK/ERK signaling, Cell Growth, Proliferation |
| AURKA | Other | <10 | 8.0 | Mitotic regulation, Centrosome function |
| AURKB | Other | <10 | 9.5 | Mitotic regulation, Chromosome segregation |
| CHEK2 | CAMK | Not in 1µM screen | 1.5 | DNA Damage Response, Cell Cycle Arrest |
| PLK1 | Other | Not in 1µM screen | 4.5 | Mitotic regulation, Cytokinesis |
Experimental Protocols
The primary experimental method for determining the off-target profile of this compound is the KINOMEscan™ competition binding assay.
KINOMEscan™ Competition Binding Assay
Principle: The KINOMEscan™ assay is a proprietary technology from Eurofins DiscoverX that quantitatively measures the binding of a test compound (this compound) to a large panel of human kinases. The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount indicates stronger competition from the test compound.
Methodology:
-
Kinase Expression: Kinases are produced as fusions with a DNA tag.
-
Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand bead, and the test compound (this compound).
-
Competition: The kinase, immobilized ligand, and this compound (at a specified concentration, e.g., 1 µM or 10 µM) are incubated together to allow for binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as "Percent of Control" (% Ctrl), which is calculated as follows: (Signal in the presence of this compound / Signal in the presence of DMSO vehicle control) x 100. A % Ctrl of 100 indicates no inhibition, while a lower % Ctrl signifies stronger binding of this compound to the kinase.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the off-targets of this compound and a generalized workflow for the KINOMEscan™ assay.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR pathway with this compound inhibition points.
MAPK/ERK Signaling Pathway
Caption: MAPK/ERK pathway showing this compound's effect on RSK.
KINOMEscan™ Experimental Workflow
Caption: Generalized workflow for the KINOMEscan™ assay.
Conclusion
While this compound is a potent inhibitor of ATR, this technical guide demonstrates its significant interactions with a range of other kinases, most notably within the AGC and CAMK families. The polypharmacology of this compound, particularly its potent inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathway components, suggests that its cellular effects are likely a composite of inhibiting multiple signaling nodes. This information is critical for the rational design of future clinical trials, the interpretation of preclinical and clinical data, and the potential for repurposing this compound for other therapeutic indications. Further investigation into the functional consequences of these off-target interactions is warranted to fully elucidate the mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Rizavasertib in Cell Lines
Introduction
Rizavasertib, also known as A-443654, is a potent and selective pan-Akt inhibitor, targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high efficacy. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in various human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of Akt, preventing its phosphorylation and activation, which in turn inhibits downstream signaling and reduces cancer cell growth and proliferation.
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included assays are designed to assess its impact on cell viability, protein signaling, apoptosis, and cell cycle progression.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).
Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and activating anti-apoptotic factors (e.g., Bcl-2), and fostering cell proliferation by regulating cell cycle proteins. This compound's inhibition of Akt blocks these downstream events, leading to decreased cell viability and the induction of apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported inhibitory potency of this compound against Akt isoforms and its effect on tumor cell proliferation.
Table 1: Inhibitory Potency of this compound against Akt Isoforms
| Target | Parameter | Value | Cell Line | Assay Type |
|---|---|---|---|---|
| pan-Akt | Ki | 160 pM | - | Cell-based |
| Akt1 | IC50 | 2.5 nM | HEK-293T | In vitro immunoprecipitation kinase assay |
| Akt2 | IC50 | 30 nM | HEK-293T | In vitro immunoprecipitation kinase assay |
| Akt3 | IC50 | 51 nM | HEK-293T | In vitro immunoprecipitation kinase assay |
Data sourced from MedChemExpress.
Table 2: Efficacy of this compound in Tumor Cells
| Parameter | Value | Effect |
|---|---|---|
| EC50 | 0.1 µM | Inhibition of tumor cell proliferation |
Data sourced from MedChemExpress.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol measures cell viability by quantifying the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial reductases in viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 90 µL of complete medium per well in a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.001 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for the Resazurin-based cell viability assay.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within the Akt signaling pathway following treatment with this compound.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., CCD camera-based imager)
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts (e.g., 20-40 µg per sample) and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using image analysis software, normalizing to a loading control like β-actin.
-
Figure 3: General workflow for Western Blot analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat cells with this compound as described in previous protocols.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Figure 4: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA, enabling differentiation of cells in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with this compound for the desired duration (e.g., 24 hours).
-
Harvest approximately 1 x 106 cells per sample.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Use cell cycle analysis software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Optimal Concentration of Rizavasertib for Cancer Cell Culture: Application Notes and Protocols
Introduction
Rizavasertib, also known as A-443654, is a potent and selective small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation and hyperactivation of the PI3K/Akt pathway are common occurrences in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5] this compound inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency, thereby blocking downstream signaling and inducing anti-tumor effects.[1][6]
These application notes provide a comprehensive guide for researchers to determine and utilize the optimal concentration of this compound in cancer cell culture experiments.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[3] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, Caspase-9) and stimulating cell proliferation by activating pathways like mTOR.[4]
This compound exerts its function by competitively binding to the ATP-binding pocket of Akt, preventing its phosphorylation and subsequent activation, thereby inhibiting all downstream signaling.[6]
Data Presentation: this compound Potency
The effective concentration of this compound is highly dependent on the specific cancer cell line being studied, due to variations in genetic background, pathway dependencies, and drug resistance mechanisms. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of reported potency values for this compound (A-443654).
| Parameter | Cell Line/Target | Value | Notes | Reference |
| Ki | Akt1, Akt2, Akt3 | 160 pM | Potency against the isolated enzymes. | [1] |
| IC50 | myr-Akt1 (in HEK293T) | 2.5 nM | Inhibition of wild type AKT1 in an in vitro kinase assay. | [1] |
| IC50 | myr-Akt2 (in HEK293T) | 30 nM | Inhibition of wild type AKT2 in an in vitro kinase assay. | [1] |
| EC50 | General Tumor Cells | ~0.1 µM | Effective concentration for inhibiting the proliferation of tumor cells. | [1] |
Note: The provided values are a guide. It is imperative for researchers to empirically determine the IC50 for their specific cell line of interest using the protocols outlined below.
Experimental Protocols
Determining the optimal concentration of this compound requires a systematic approach, starting from basic cell culture and culminating in functional assays.
Protocol 1: General Cell Culture and Maintenance
This protocol provides standard steps for maintaining cancer cell lines to ensure they are healthy and in the logarithmic growth phase before experimentation.[7]
-
Culture Medium: Prepare the appropriate complete culture medium for your specific cell line, typically consisting of a basal medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passaging: Monitor cell confluence daily. When cells reach 80-90% confluence, they should be passaged.[7]
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete culture medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 x g for 3-5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Seed the cells into new culture flasks at the desired split ratio (e.g., 1:3 to 1:6).
-
Protocol 2: Preparation of this compound Stock Solution
Proper preparation and storage of the drug stock solution are critical for reproducible results.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Calculation Example: To make a 10 mM stock from 5 mg of this compound (Molecular Weight: ~450.5 g/mol ), you would add 1.11 mL of DMSO.
-
-
Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1] When stored at -20°C, it is recommended to use within one year.[1]
Protocol 3: IC50 Determination via MTT/MTS Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium). Allow cells to adhere and recover by incubating for 24 hours.
-
-
Drug Preparation and Treatment:
-
Prepare a series of this compound dilutions from your stock solution in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "blank control" (medium only, no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the appropriate wells. Each concentration should be tested in triplicate or quadruplicate.[8]
-
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 72 hours.[8]
-
Cell Viability Measurement (MTS Example):
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other measurements.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (untreated cells set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Application Notes and Best Practices
-
Solvent Considerations: DMSO is the most common solvent. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.
-
Cell Line Specificity: The optimal concentration will vary significantly between cell lines. Always perform a dose-response curve for each new cell line.
-
Treatment Duration: The incubation time should be optimized. While 72 hours is common, this may need adjustment based on the cell line's doubling time and the specific experimental endpoint.[9]
-
Confirming Mechanism: The IC50 value reflects a reduction in cell viability, which can be due to cell cycle arrest or apoptosis. To confirm that this compound is inducing apoptosis, consider follow-up experiments such as Annexin V/PI staining followed by flow cytometry or Western blotting for apoptosis markers like cleaved Caspase-3 and PARP.[10]
-
Kinase Selectivity: While this compound is a potent Akt inhibitor, it can inhibit other kinases at higher concentrations (e.g., PKA, RSK2, PKCγ).[1] Using concentrations around the determined IC50 helps to minimize off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rizavasertib (A-443654) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib, also known as A-443654, is a potent and selective pan-Akt inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting Akt, this compound disrupts this pathway, leading to anti-tumor effects. These application notes provide detailed information on the dosage and administration of this compound in preclinical mouse models, along with experimental protocols to guide researchers in their in vivo studies.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound functions as an ATP-competitive inhibitor of Akt, preventing its phosphorylation and activation. This leads to the downstream inhibition of key cellular processes that promote tumor growth and survival.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in various mouse xenograft models.
Table 1: this compound Dosage in 3T3-Akt1 Flank Tumor Model
| Parameter | Details | Reference |
| Mouse Strain | SCID mice | [4] |
| Drug | This compound (A-443654) | [4] |
| Dosage | 7.5 mg/kg/day | [1][4] |
| Route of Administration | Subcutaneous (s.c.) | [1][4] |
| Dosing Schedule | Twice a day (bid) | [4] |
| Duration | 14 days | [4] |
| Vehicle | Not explicitly stated, but a common vehicle is 0.2% HPMC or a mix of DMSO, PEG300, Tween-80, and Saline. | [1] |
| Therapy Initiation | 21 days after tumor inoculation, when mean tumor volume was ~245 mm³. | [4] |
Table 2: this compound Dosage in MiaPaCa-2 Pancreatic Cancer Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | SCID or Athymic Nude Mice | [5][6] |
| Drug | This compound (A-443654) | [4][7] |
| Dosage Regimen 1 | 7.5 mg/kg/day | [4][7] |
| Route of Administration | Subcutaneous (s.c.) | [4] |
| Dosing Schedule | Twice a day (bid) | [4] |
| Duration | 14 days | [4] |
| Therapy Initiation | Day 1 after tumor inoculation. | [4] |
| Dosage Regimen 2 (Combination with Rapamycin) | 50 mg/kg/day | [4] |
| Route of Administration | Subcutaneous (s.c.) | [1][4] |
| Dosing Schedule | Three times a day (tid) on days 16, 20, and 24. | [4] |
| Therapy Initiation | 16 days after tumor inoculation, when mean tumor volume was ~255 mm³. | [4] |
| Dosage Regimen 3 (Pharmacodynamic study) | 30 mg/kg | [1] |
| Route of Administration | Subcutaneous (s.c.) | [1] |
| Dosing Schedule | Not specified. | [1] |
| Outcome | Increased levels of phosphorylated Akt1 in tumors. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general method for preparing this compound for subcutaneous injection.
Materials:
-
This compound (A-443654) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.[1]
-
-
Working Solution Preparation:
-
A commonly used vehicle for subcutaneous administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare the final dosing solution, add the solvents sequentially. For example, to prepare 1 mL of the final solution, mix 100 µL of the this compound stock solution (if using a 10x stock in DMSO), 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Note: Another reported vehicle for subcutaneous administration of A-443654 is 0.2% Hydroxypropyl methylcellulose (HPMC).[1] The choice of vehicle may depend on the specific experimental requirements and should be optimized accordingly.
Protocol 2: Subcutaneous Xenograft Mouse Model (General Protocol)
This protocol outlines the general steps for establishing a subcutaneous tumor model in immunocompromised mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 7. glpbio.com [glpbio.com]
Combining Rizavasertib with Chemotherapy: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical rationale and methodology for combining the pan-Akt inhibitor, Rizavasertib (A-443654), with conventional chemotherapy agents. The serine/threonine kinase Akt is a central mediator in signal transduction pathways crucial for tumor cell growth, proliferation, and survival.[1][2][3] Its inhibition presents a promising strategy to enhance the efficacy of chemotherapy. Preclinical evidence suggests that this compound, a potent and selective inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), can slow tumor progression as a monotherapy and in combination with cytotoxic agents like paclitaxel.[1][2][4] This document outlines the underlying signaling pathways, summarizes available preclinical data, and provides detailed protocols for in vitro and in vivo combination studies to guide further research and development.
Introduction to this compound (A-443654)
This compound, also known as A-443654, is a potent, selective, and ATP-competitive pan-Akt inhibitor with a reported Ki of 160 pM against Akt1.[1][2] It demonstrates equal potency against all three Akt isoforms within cells.[2] By inhibiting Akt, this compound disrupts downstream signaling pathways that are critical for cell cycle progression and the suppression of apoptosis, making it an attractive candidate for combination therapies aimed at overcoming resistance to conventional cancer treatments.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes including growth, survival, and metabolism. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and resistance to apoptosis. This compound targets the central node of this pathway, Akt.
Caption: PI3K/Akt signaling pathway and points of intervention by this compound and chemotherapy.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of this compound to enhance the anti-tumor effects of chemotherapy. The combination of this compound with paclitaxel has been shown to be more effective than either agent alone in slowing tumor progression in vivo.[1][2][4]
| Combination | Cancer Model | Key Findings | Reference |
| This compound + Paclitaxel | PC-3 Prostate Cancer Xenograft | Combination therapy was statistically more effective at inhibiting tumor growth than either monotherapy. | Luo Y, et al. 2005[1][2][4] |
| This compound + Rapamycin | In vivo models | Combination therapy showed enhanced tumor growth inhibition. | Luo Y, et al. 2005[1][2] |
Experimental Protocols
The following are representative protocols for evaluating the combination of this compound and chemotherapy in preclinical models, based on established methodologies.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., PC-3, MiaPaCa-2)
-
This compound (A-443654)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the chemotherapeutic agent.
-
Treatment: Treat the cells with either single agents or a combination of both drugs at various concentrations. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the data using synergy software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment of this compound and chemotherapy.
In Vivo Tumor Growth Inhibition
Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a xenograft tumor model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for xenograft implantation (e.g., PC-3)
-
This compound (A-443654) formulated for in vivo administration
-
Chemotherapeutic agent (e.g., Paclitaxel) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer the treatments according to a predefined schedule. For example, this compound might be administered daily via subcutaneous injection, while paclitaxel could be given intraperitoneally on a weekly schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth inhibition between the different treatment groups.
Caption: Workflow for in vivo evaluation of this compound and chemotherapy combination.
Conclusion
The combination of the pan-Akt inhibitor this compound with conventional chemotherapy presents a promising therapeutic strategy. The preclinical data, though limited, supports the hypothesis that inhibiting the Akt signaling pathway can enhance the anti-tumor effects of agents like paclitaxel. The protocols outlined in these application notes provide a framework for further investigation into the synergistic potential of this compound in various cancer models. Rigorous preclinical evaluation is crucial to identify optimal combinations and dosing schedules to inform future clinical development.
References
- 1. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting ATR Inhibition by Rizavasertib using Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase by Rizavasertib using the Western blot technique.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a critical protein kinase in the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[2] Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] In many cancers, the G1/S checkpoint is defective, making them highly reliant on the ATR-mediated S and G2/M checkpoints for survival.[4] This dependency makes ATR an attractive therapeutic target.
This compound (formerly known as Berzosertib or VE-822) is a potent and selective inhibitor of ATR kinase. By blocking ATR's catalytic activity, this compound prevents the phosphorylation and activation of CHK1 and other downstream substrates.[3] This abrogation of the DNA damage checkpoint leads to the accumulation of DNA damage, replication catastrophe, and ultimately, synthetic lethality in cancer cells.
This protocol outlines a Western blot-based method to monitor the pharmacodynamic effects of this compound by measuring the phosphorylation status of CHK1, a direct downstream target of ATR.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway and the experimental workflow for this protocol.
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of ATR inhibition.
Experimental Protocol
This protocol is designed for cultured cancer cells and can be adapted based on the specific cell line and experimental goals.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., MCF7, K562, HCT116)
-
Cell Culture Media and Reagents: As required for the chosen cell line
-
DNA Damaging Agent: Hydroxyurea (HU), UV-C light source, or 4-Nitroquinoline 1-oxide (4NQO)
-
ATR Inhibitor: this compound (Berzosertib, VE-822)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford protein assay kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary and Secondary Antibodies: See Table 1 for recommendations
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
-
Induction of ATR Activity and Inhibitor Treatment:
-
To observe the inhibitory effect of this compound, the ATR pathway must first be activated. Treat cells with a DNA damaging agent. For example, treat with 2 mM Hydroxyurea (HU) for 2-4 hours.[4][5]
-
Concurrently, or as a pre-treatment, add this compound at the desired concentrations (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle-only (e.g., DMSO) control.
-
Incubate for the desired time period (e.g., 1-3 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well/dish and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using image analysis software. Normalize the p-CHK1 signal to the total CHK1 or a loading control (e.g., β-actin, GAPDH) signal.
-
Data Presentation
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Function/Role in Assay | Recommended Dilution |
| p-CHK1 | Ser345 | Primary Readout: Direct target of ATR; levels decrease with this compound treatment.[5][7] | 1:1000 |
| p-CHK1 | Ser317 | Secondary Readout: Also phosphorylated by ATR; confirms inhibition.[7][8] | 1:1000 |
| Total CHK1 | - | Loading Control: Ensures changes in p-CHK1 are not due to total protein level changes.[5] | 1:1000 |
| γH2AX | Ser139 | DNA Damage Marker: May increase due to unresolved damage with ATR inhibition.[5][9] | 1:1000 |
| Total ATR | - | Target Confirmation: Confirms the presence of the drug target. | 1:1000 |
| β-actin / GAPDH | - | Loading Control: Confirms equal protein loading across lanes. | 1:5000 |
Table 2: Expected Results Summary
| Treatment Condition | p-CHK1 (Ser345) Signal | Total CHK1 Signal | γH2AX Signal | Interpretation |
| Vehicle Control (No DNA Damage) | Baseline/Low | Unchanged | Baseline/Low | Basal state of the ATR pathway. |
| DNA Damage Agent Only | Increased | Unchanged | Increased | Successful activation of the ATR pathway. |
| DNA Damage Agent + this compound | Decreased (Dose-dependent) | Unchanged | Increased/Unchanged | Effective inhibition of ATR by this compound. |
Conclusion
This Western blot protocol provides a reliable method for detecting and quantifying the inhibition of ATR by this compound. The primary endpoint is the reduction of CHK1 phosphorylation at Serine 345. By following this protocol, researchers can effectively assess the pharmacodynamic activity of this compound and its impact on the ATR signaling pathway in cancer cells. This is crucial for preclinical studies and for understanding the molecular mechanisms of this class of targeted therapies.
References
- 1. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synthetic Lethality in BRCA-Mutant Cells Using Rizavasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib (also known as A-443654) is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] In cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient.[3] This deficiency creates a dependency on other DDR pathways, such as the ATR-mediated checkpoint, for survival. The inhibition of ATR by this compound in BRCA-mutant cells leads to an accumulation of DNA damage and replication stress, ultimately resulting in cell death through a concept known as synthetic lethality.[4][5] This application note provides detailed protocols for studying the effects of this compound in BRCA-mutant cancer cells, both as a single agent and in combination with PARP inhibitors, another class of drugs that exploit synthetic lethality in HR-deficient tumors.[6][7]
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound in BRCA-mutant versus BRCA-proficient cancer cell lines. This data is hypothetical and serves as an example for presenting experimental findings. Researchers should generate their own data following the provided protocols.
Table 1: Cell Viability (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | This compound IC50 (nM) |
| MDA-MB-436 | Mutant | 50 |
| SUM149PT | Mutant | 75 |
| MCF7 | Wild-Type | >1000 |
| T47D | Wild-Type | >1000 |
Table 2: Apoptosis Induction by this compound in Ovarian Cancer Cell Lines
| Cell Line | BRCA2 Status | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| PEO1 | Mutant | Vehicle | 5.2 |
| PEO1 | Mutant | This compound (100 nM) | 35.8 |
| SKOV3 | Wild-Type | Vehicle | 4.5 |
| SKOV3 | Wild-Type | This compound (100 nM) | 8.1 |
Table 3: Synergistic Effects of this compound and Olaparib (PARP Inhibitor) on Clonogenic Survival of BRCA1-Mutant Pancreatic Cancer Cells (MIA PaCa-2)
| Treatment | Surviving Fraction |
| Vehicle | 1.00 |
| This compound (20 nM) | 0.75 |
| Olaparib (50 nM) | 0.68 |
| This compound (20 nM) + Olaparib (50 nM) | 0.21 |
Signaling Pathways and Experimental Workflows
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 7. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Rizavasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib (also known as A-443654) is a potent and selective pan-Akt inhibitor, targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with a high degree of potency (Ki = 160 pM).[1] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Akt, this compound effectively downregulates this pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. These application notes provide detailed protocols for assessing cell viability following this compound treatment, along with representative data and a description of the underlying signaling pathway.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. It also drives cell proliferation by promoting cell cycle progression. This compound's inhibition of Akt blocks these downstream effects, thereby reducing cell viability and inducing apoptosis.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 60 | [2] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 120 | [2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 900 | [2] |
| HEK-293T (expressing myr-Akt1) | Embryonic Kidney | 2.5 | [1] |
| HEK-293T (expressing myr-Akt2) | Embryonic Kidney | 30 | [1] |
Note: IC50 values can vary depending on the assay method and experimental conditions. For a more comprehensive dataset, researchers are encouraged to consult publicly available databases such as the Genomics of Drug Sensitivity in Cancer (GDSC).
Experimental Workflow for Cell Viability Assays
A typical workflow for assessing the effect of this compound on cell viability involves several key steps, from cell seeding to data analysis. The following diagram illustrates a generalized workflow applicable to the protocols detailed below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader capable of measuring absorbance at 570-600 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 620-650 nm is recommended.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Opaque-walled 96-well plates (white or black)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome for detection. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Materials:
-
Flow cytometry tubes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine the floating and adherent cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-fluorochrome and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using appropriate software. Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
References
Application Notes and Protocols for Colony Formation Assay with Rizavasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib (also known as A-443654) is a potent and selective pan-inhibitor of the Akt protein kinase family (Akt1, Akt2, and Akt3). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[1][2] In many cancers, this pathway is hyperactivated, contributing to tumorigenesis and resistance to therapy.[1][3][4] this compound, by inhibiting Akt, can suppress the proliferation of tumor cells and induce apoptosis.[5][6] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies. This assay is particularly valuable for evaluating the cytotoxic and cytostatic effects of anti-cancer agents like this compound.[7]
These application notes provide a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound in cancer cell lines.
Signaling Pathway
The PI3K/Akt signaling pathway is a key cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment of Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets that regulate essential cellular processes. This compound exerts its effect by directly inhibiting the kinase activity of all Akt isoforms.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MDA-MB-468, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (A-443654)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Ensure a single-cell suspension.
-
-
Cell Seeding:
-
Seed the cells into 6-well or 12-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells after the incubation period. A starting point of 500-1000 cells per well for a 6-well plate is recommended.
-
Allow cells to adhere overnight in the incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day after seeding, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7 to 14 days. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor colony formation under a microscope every 2-3 days.
-
If the treatment is intended to be continuous, replace the medium with fresh medium containing the respective treatments every 3-4 days.[8]
-
-
Fixation and Staining:
-
After the incubation period, when colonies in the control wells are visible to the naked eye (typically >50 cells per colony), gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies in treated well / (Number of cells seeded x PE of control))
-
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Colony Formation Assay.
Data Presentation
The following table presents representative data on the effect of an Akt inhibitor on the colony formation of two different cancer cell lines. This data is illustrative and actual results may vary depending on the cell line and experimental conditions.
| Cell Line | Treatment | Concentration (µM) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| PANC-1 | Vehicle (DMSO) | - | 125 ± 10 | 1.00 |
| This compound | 0.1 | 102 ± 8 | 0.82 | |
| This compound | 0.3 | 75 ± 6 | 0.60 | |
| This compound | 1.0 | 41 ± 5 | 0.33 | |
| This compound | 3.0 | 15 ± 3 | 0.12 | |
| This compound | 10.0 | 2 ± 1 | 0.02 | |
| MDA-MB-468 | Vehicle (DMSO) | - | 140 ± 12 | 1.00 |
| This compound | 0.1 | 98 ± 9 | 0.70 | |
| This compound | 0.3 | 56 ± 7 | 0.40 | |
| This compound | 1.0 | 21 ± 4 | 0.15 | |
| This compound | 3.0 | 5 ± 2 | 0.04 | |
| This compound | 10.0 | 0 ± 0 | 0.00 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The colony formation assay is a robust method for determining the long-term efficacy of the pan-Akt inhibitor this compound on the proliferative capacity of cancer cells. By following this detailed protocol, researchers can obtain reliable and quantifiable data to assess the anti-tumor potential of this compound and similar targeted therapies. Careful optimization of cell seeding density and incubation time is crucial for obtaining high-quality results.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.11. Colony Formation Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Rizavasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib (also known as A-443654) is a potent and selective pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B), targeting all three isoforms (Akt1, Akt2, and Akt3)[1]. Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which plays a central role in regulating cell proliferation, survival, and cell cycle progression. Dysregulation of this pathway is a common feature in many cancers, making Akt an attractive target for therapeutic intervention. Inhibition of Akt signaling by this compound has been shown to interfere with mitotic progression, leading to cell cycle arrest and induction of apoptosis in cancer cells[2].
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of Akt. This inhibition disrupts the downstream signaling cascade that promotes cell cycle progression. One of the key mechanisms by which Akt inhibition leads to cell cycle arrest is through the regulation of proteins that control the G2/M transition. Specifically, Akt has been shown to regulate the expression of Aurora A kinase, a crucial player in mitotic entry and spindle formation[2]. By downregulating Aurora A, this compound can induce a G2/M phase arrest, preventing cells from entering mitosis and ultimately leading to apoptosis[1][2].
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
Treatment of cancer cell lines with this compound leads to a dose- and time-dependent arrest in the G2/M phase of the cell cycle. The following table summarizes representative data from a hypothetical experiment on Jurkat cells (T-cell acute lymphoblastic leukemia) treated with this compound for 16 hours, based on qualitative findings from the literature[1].
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55 | 30 | 15 |
| This compound | 0.5 | 45 | 25 | 30 |
| This compound | 1.0 | 35 | 20 | 45 |
Note: This table presents hypothetical data to illustrate the expected outcome of this compound-induced G2/M arrest. Specific quantitative results may vary depending on the cell line, experimental conditions, and the specific batch of the compound.
Mandatory Visualizations
References
Application Notes and Protocols for Testing Rizavasertib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizavasertib, also known as A-443654, is a potent and selective pan-Akt inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. By inhibiting Akt, this compound disrupts these key cellular processes, leading to the suppression of tumor growth and induction of apoptosis.[1][3] These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of this compound, focusing on subcutaneous xenograft models.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of Akt kinases, preventing their phosphorylation and subsequent activation.[4] This leads to the inhibition of downstream signaling pathways that are crucial for tumor progression.
Animal Models for Efficacy Testing
Subcutaneous xenograft models in immunocompromised mice are widely used to assess the anti-tumor activity of novel therapeutic agents.[5][6] The following sections detail the protocols for two such models where the efficacy of this compound has been demonstrated: the 3T3-Akt1 flank tumor model and the MiaPaCa-2 pancreatic cancer xenograft model.[1][4]
Application Protocol 1: 3T3-Akt1 Subcutaneous Xenograft Model
This model utilizes NIH-3T3 murine fibroblast cells engineered to overexpress a constitutively active form of human Akt1, rendering them tumorigenic.[7]
I. Materials
-
Cell Line: 3T3-Akt1 cells
-
Animals: Severe combined immunodeficient (SCID) mice, male, 6-8 weeks old.[3]
-
Reagents:
-
This compound (A-443654)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Animal housing facility compliant with institutional guidelines
-
II. Experimental Workflow
III. Detailed Protocol
-
Cell Culture and Preparation:
-
Culture 3T3-Akt1 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
When tumors reach a mean volume of approximately 200-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in the vehicle solution at the desired concentration.
-
Administer this compound subcutaneously (s.c.) twice daily (b.i.d.) for 14 consecutive days at a dose of 7.5 mg/kg/day.[4]
-
Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
-
The primary endpoint is tumor growth inhibition.
-
IV. Quantitative Data Summary
| Treatment Group | Day of Measurement | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 21 (Start of Treatment) | ~245 | - |
| 26 | ~500 | - | |
| 30 | ~800 | - | |
| 35 | ~1200 | - | |
| This compound (7.5 mg/kg/day) | 21 (Start of Treatment) | ~245 | - |
| 26 | ~300 | 40% | |
| 30 | ~400 | 50% | |
| 35 | ~550 | 54% |
Data is estimated from graphical representations in Luo et al., 2005 and is for illustrative purposes.[4]
Application Protocol 2: MiaPaCa-2 Pancreatic Cancer Xenograft Model
This model uses the human pancreatic adenocarcinoma cell line MiaPaCa-2 to establish tumors in immunocompromised mice.[5][6]
I. Materials
-
Cell Line: MiaPaCa-2 human pancreatic carcinoma cells
-
Animals: SCID mice, male, 6-8 weeks old
-
Reagents:
-
This compound (A-443654)
-
Vehicle control
-
Matrigel
-
PBS, sterile
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
-
Equipment: Same as for the 3T3-Akt1 model.
II. Experimental Workflow
The experimental workflow for the MiaPaCa-2 model is similar to the 3T3-Akt1 model, with the primary difference being the cell line used.
III. Detailed Protocol
-
Cell Culture and Preparation:
-
Culture MiaPaCa-2 cells in appropriate media to 80-90% confluency.
-
Harvest and prepare the cells as described for the 3T3-Akt1 model, resuspending them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Inject 100 µL of the MiaPaCa-2 cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each SCID mouse.[6]
-
-
Treatment Initiation:
-
Treatment can be initiated one day after tumor cell inoculation.[4]
-
-
Treatment Administration:
-
Administer this compound (7.5 mg/kg/day, s.c., b.i.d.) or vehicle for 14 consecutive days.[4]
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight as previously described.
-
IV. Quantitative Data Summary
| Treatment Group | Day of Measurement | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1 | 0 | - |
| 5 | ~150 | - | |
| 10 | ~400 | - | |
| 15 | ~700 | - | |
| This compound (7.5 mg/kg/day) | 1 | 0 | - |
| 5 | ~50 | 67% | |
| 10 | ~150 | 63% | |
| 15 | ~250 | 64% |
Data is estimated from graphical representations in Luo et al., 2005 and is for illustrative purposes.[4]
Data Analysis and Interpretation
The primary efficacy endpoint in these studies is the inhibition of tumor growth. This can be calculated as the percentage of tumor growth inhibition (%TGI) using the following formula:
%TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
A higher %TGI value indicates greater efficacy of the treatment. It is also crucial to monitor for any signs of toxicity, such as significant body weight loss, which could indicate adverse effects of the treatment.
Conclusion
The 3T3-Akt1 and MiaPaCa-2 subcutaneous xenograft models are valuable preclinical tools for evaluating the in vivo efficacy of this compound. These protocols provide a framework for conducting such studies, from cell preparation and tumor implantation to treatment administration and data analysis. The provided data summaries, derived from published studies, illustrate the potential of this compound to significantly inhibit tumor growth in these models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 6. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Rizavasertib Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of Rizavasertib in aqueous solutions is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during laboratory work.
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve common issues with this compound solubility.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Question: I am trying to dissolve this compound powder directly into my phosphate-buffered saline (PBS) at pH 7.4, but it remains as a suspension. Why is this happening and what should I do?
-
Answer: this compound, like many small molecule kinase inhibitors, is a lipophilic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Initial Steps:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). Reports indicate solubility in DMSO is at least 100 mg/mL (251.59 mM).[1]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous buffer to achieve the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <1%) to avoid solvent-induced artifacts.
-
Issue 2: My this compound precipitates out of solution after diluting the DMSO stock into my aqueous buffer.
-
Question: I prepared a 10 mM stock solution of this compound in DMSO. When I dilute it to 10 µM in my cell culture medium, I observe precipitation. How can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The following strategies can help prevent precipitation.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is known to be soluble in DMSO at a concentration of ≥ 100 mg/mL.[1] However, its aqueous solubility is low, which is a common characteristic of kinase inhibitors. This low aqueous solubility can be attributed to its molecular structure, which has a significant hydrophobic surface area.
Q2: How does pH affect the solubility of this compound?
A2: While the specific pKa of this compound is not readily available in the public domain, its chemical structure contains several nitrogen atoms within aromatic rings and an amine group. These functional groups are ionizable, suggesting that this compound is likely a weak base. The solubility of weak bases generally increases as the pH of the solution decreases.[][3] Therefore, adjusting the pH of the aqueous buffer to be more acidic can enhance the solubility of this compound by protonating these basic functional groups, thereby increasing its interaction with water molecules.
Q3: What are co-solvents and how can they improve this compound solubility?
A3: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the aqueous solvent, which makes it more favorable for dissolving lipophilic molecules like this compound. Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[] When using co-solvents, it is important to consider their potential effects on your specific experimental system.
Q4: Can cyclodextrins be used to enhance the solubility of this compound?
A4: Yes, cyclodextrins are a viable option for improving the aqueous solubility of poorly soluble drugs like this compound.[5] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[5]
Q5: What is solid dispersion and can it be applied to this compound?
A5: Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[7][8][9] This method can enhance the dissolution rate by presenting the drug in a more amorphous, higher-energy state and by increasing the wettability of the drug particles.[8] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[7] This technique is more commonly used in the formulation of oral dosage forms but can be adapted for in vitro studies to prepare a more readily dissolvable form of this compound.
Experimental Protocols
Below are detailed protocols for the key solubility enhancement techniques discussed.
Protocol 1: pH Adjustment
This protocol describes how to determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
DMSO
-
Aqueous buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4)
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, add an aliquot of the this compound stock solution to each of the different pH buffers to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). Keep the final DMSO concentration consistent and low across all samples.
-
Vortex the tubes for 2 minutes.
-
Incubate the samples at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Plot the measured solubility against the pH of the buffer to determine the optimal pH for dissolution.
Workflow for pH Adjustment Protocol
Caption: Experimental workflow for pH-dependent solubility testing.
Protocol 2: Cyclodextrin Complexation (Kneading Method)
This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Determine the appropriate molar ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Add a small amount of a 50:50 (v/v) ethanol/water mixture to the powder to form a thick paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid complex can be crushed into a fine powder and tested for its solubility in aqueous buffers.
Protocol 3: Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)
-
A suitable organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound and the carrier (e.g., PVP) in the organic solvent. A common drug-to-carrier ratio to start with is 1:5 by weight.
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.
-
The resulting solid film is the solid dispersion.
-
Scrape the solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
-
The solubility and dissolution rate of this powder can then be compared to the unprocessed this compound.
Data Presentation
The following tables provide a template for presenting quantitative data from your solubility enhancement experiments.
Table 1: pH-Dependent Solubility of this compound
| Buffer pH | Mean Dissolved Concentration (µM) ± SD | Fold Increase vs. pH 7.4 |
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 7.4 |
Table 2: Solubility Enhancement of this compound with Different Methods
| Method | Carrier/Excipient | Drug:Carrier Ratio | Mean Dissolved Concentration (µM) ± SD | Fold Increase vs. Unprocessed Drug |
| Unprocessed this compound | N/A | N/A | 1.0 | |
| Cyclodextrin Complex | HP-β-CD | 1:1 | ||
| Cyclodextrin Complex | HP-β-CD | 1:2 | ||
| Solid Dispersion | PVP | 1:5 | ||
| Solid Dispersion | PEG 6000 | 1:5 |
References
- 1. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ijmsdr.org [ijmsdr.org]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jddtonline.info [jddtonline.info]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Rizavasertib stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Rizavasertib in DMSO and cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions in DMSO?
A1: this compound is readily soluble in DMSO. For optimal stability, prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at low temperatures.
Experimental Protocol: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to a desired concentration (e.g., 10 mM or higher). Solubility in DMSO is reported to be ≥ 100 mg/mL. Ensure the powder is fully dissolved by vortexing.
-
Aliquoting: Dispense the stock solution into small, sterile polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment to minimize waste and prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Data Presentation: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Storage Duration (Source 1)[1] | Recommended Storage Duration (Source 2)[2] |
| -20°C | 1 year[1] | 1 month[2] |
| -80°C | 2 years[1] | 1 year[2] |
Note: Due to discrepancies in storage recommendations from different suppliers, it is advisable to use the shorter storage duration as a conservative guideline.
Q2: What is the stability of this compound in cell culture media?
A2: Specific data on the long-term stability and half-life of this compound in aqueous cell culture media (e.g., RPMI, DMEM) at 37°C is not extensively published. As a general practice for small molecule inhibitors, it is recommended to refresh the media containing this compound every 24-48 hours during longer experiments. This ensures a consistent and effective concentration of the compound, as degradation can occur over time at physiological temperatures.
Q3: What is the mechanism of action of this compound?
A3: this compound, also known as A-443654, is a potent and selective pan-Akt inhibitor. It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting Akt, this compound can block these downstream effects, making it a subject of interest in cancer research.[3]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to minimize toxicity and improve solubility.
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.
-
Vortexing/Sonication: After dilution, vortex the solution gently or sonicate briefly to aid in dissolution.
-
Visual Inspection: Before adding to cells, visually inspect the medium to ensure no precipitate is present.
-
Issue 2: Inconsistent experimental results with this compound.
-
Cause: This could be due to degradation of the compound in the stock solution or in the culture medium during the experiment.
-
Solution:
-
Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
Adhere to Storage Guidelines: Store stock solutions at the recommended temperatures (-20°C or -80°C) and for the recommended duration.
-
Refresh Media: For experiments lasting longer than 24 hours, replace the cell culture medium with freshly prepared medium containing this compound every 24 hours to maintain a stable concentration.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Rizavasertib Technical Support Center: Navigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Rizavasertib (also known as A-443654) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive, pan-Akt inhibitor, targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high potency.[1][2] It binds to the ATP-binding pocket of Akt, preventing its phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[3][4]
Q2: I'm observing a paradoxical increase in Akt phosphorylation (p-Akt) at Ser473/Thr308 after this compound treatment. Is this expected?
Yes, this is a known phenomenon for some ATP-competitive Akt inhibitors like this compound.[5] This paradoxical hyperphosphorylation is thought to occur because by locking Akt in an inactive conformation, the inhibitor may prevent the dephosphorylation of these sites, leading to their accumulation without an increase in actual kinase activity. It is crucial to assess the phosphorylation status of downstream Akt substrates, such as GSK-3β, to confirm the inhibitory activity of this compound. A decrease in the phosphorylation of downstream targets will confirm that the Akt pathway is indeed inhibited.
Q3: My cells are showing a phenotype that doesn't seem to be related to Akt inhibition. Could this be due to off-target effects?
While this compound is a potent Akt inhibitor, it can engage other kinases, especially at higher concentrations. These off-target activities could contribute to unexpected cellular phenotypes.[6] It is essential to perform dose-response experiments and, if possible, use a secondary, structurally different Akt inhibitor to confirm that the observed phenotype is genuinely a result of Akt inhibition.
Q4: How can I determine if the observed off-target effects in my assay are due to the inhibition of PKA or PKC?
This compound has been shown to be 40-fold more selective for Akt over Protein Kinase A (PKA).[1] However, at higher concentrations, inhibition of PKA and Protein Kinase C (PKC) is possible. To investigate this, you can perform the following:
-
Use specific inhibitors: Treat cells with well-characterized, specific inhibitors of PKA (e.g., H-89) or PKC (e.g., Gö 6983) alongside your this compound experiments. If the phenotype is mimicked by these specific inhibitors, it suggests the involvement of these off-target kinases.
-
Rescue experiments: If possible, you can try to rescue the off-target phenotype by activating the PKA or PKC pathways using specific activators (e.g., forskolin for PKA, phorbol esters for PKC).
-
Downstream target analysis: Analyze the phosphorylation status of known specific substrates of PKA or PKC via Western blot to see if they are affected by this compound treatment in your cellular model.
Quantitative Data: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases. This data can be used to assess the potential for off-target effects at the concentrations used in your experiments.
| Target Kinase | Ki (nM)[1] | Notes |
| Akt1 | 0.16 | Primary Target |
| Akt2 | 0.16 | Primary Target |
| Akt3 | 0.16 | Primary Target |
| PKA | 6.4 | 40-fold selectivity for Akt over PKA |
| ROCKII | 24 | Off-target |
| PKCδ | 33 | Off-target |
| GSK3β | 41 | Off-target |
| ERK2 | 340 | Off-target |
| cKIT | 1200 | Off-target |
| Chk1 | 2300 | Off-target |
| CK2 | 2400 | Off-target |
| SRC | 2600 | Off-target |
| KDR | 3100 | Off-target |
| MAPK-AP2 | 3300 | Off-target |
| Flt1 | 3600 | Off-target |
Experimental Protocols
Protocol 1: Cellular Akt Kinase Activity Assay
This protocol describes a method to measure the activity of Akt in cells treated with this compound by assessing the phosphorylation of the downstream target GSK-3α.
Materials:
-
Cell culture reagents
-
This compound
-
Kinase Extraction Buffer
-
Anti-Akt Antibody
-
Protein A/G Sepharose beads
-
GSK-3α recombinant protein
-
ATP
-
Kinase Assay Buffer
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Anti-phospho-GSK-3α (Ser21) antibody
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Treatment: Plate and grow your cells to the desired confluence. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold Kinase Extraction Buffer.
-
Immunoprecipitation of Akt:
-
Incubate the cell lysates with an anti-Akt antibody.
-
Add Protein A/G Sepharose beads to pull down the antibody-Akt complex.
-
Wash the beads multiple times with Kinase Extraction Buffer and then with Kinase Assay Buffer to remove non-specific binding.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in Kinase Assay Buffer.
-
Add recombinant GSK-3α protein and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-GSK-3α (Ser21) antibody to detect the activity of the immunoprecipitated Akt.
-
Probe for a loading control to ensure equal protein loading.
-
Develop the blot using an ECL detection system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the EC50 value of this compound for your cell line.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to investigate potential off-target effects of this compound.
Caption: A logical diagram for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-443654 | C24H23N5O | CID 10172943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. media.cellsignal.com [media.cellsignal.com]
Troubleshooting inconsistent results in Rizavasertib experiments
Welcome to the technical support center for Rizavasertib (A-443654). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent pan-Akt inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Quick Facts: this compound (A-443654)
| Property | Value | Reference |
| Mechanism of Action | Potent, selective, ATP-competitive pan-Akt inhibitor | [1][2] |
| Target Isoforms | Akt1, Akt2, Akt3 | [1] |
| In Vitro Potency (Ki) | 160 pM (for Akt1, Akt2, Akt3) | [1] |
| Cellular IC50 | ~2.5 nM (HEK293T cells expressing myr-AKT1) | [1] |
| EC50 (Tumor Cell Proliferation) | ~0.1 µM | [1] |
| Solubility | In DMSO: ≥ 100 mg/mL | [2] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Troubleshooting Inconsistent Experimental Results
This section addresses common issues that may lead to variability in your this compound experiments.
FAQs: General Issues
Q1: We are observing significant variability in our cell viability (IC50) values between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.
-
Seeding Density: Use a consistent cell seeding density across all experiments. Over-confluent or under-confluent cells will respond differently to treatment.
-
Compound Solubility and Stability: this compound is highly soluble in DMSO.[2] However, ensure the final DMSO concentration in your cell culture media is low (<0.1%) and consistent across all conditions, including vehicle controls. Prepare fresh dilutions from your stock solution for each experiment, as the compound's stability in aqueous media over long periods may vary.
-
Assay-Specific Variability: The type of viability assay (e.g., MTT, Alamar Blue, CellTiter-Glo) can influence results. Some assay reagents may interact with the compound. It is crucial to optimize and standardize your chosen assay protocol.[3]
-
Incubation Time: The duration of drug exposure will significantly impact the IC50 value. Ensure you use a consistent incubation time for all experiments.[4]
Q2: We are not seeing the expected downstream inhibition of p-GSK3β or other Akt targets in our Western blots. What could be the problem?
A2: This issue can arise from several factors related to both the experimental setup and the biology of your system:
-
Suboptimal Lysis Conditions: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Time Course of Inhibition: The inhibition of Akt signaling by this compound can be rapid. You may need to perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal time point for observing maximal inhibition of downstream targets.
-
Antibody Quality: Use validated antibodies for both the phosphorylated and total forms of your target proteins. Run positive and negative controls to ensure antibody specificity.
-
Feedback Loop Activation: Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of compensatory feedback loops, which might reactivate downstream signaling.[5][6] Investigating earlier time points may be necessary to observe the initial inhibitory effect.
Troubleshooting Guide: Specific Scenarios
| Observed Problem | Potential Cause | Recommended Solution |
| High background or non-specific bands in Western blot for p-Akt. | 1. Blocking procedure is insufficient.2. Primary or secondary antibody concentration is too high.3. Contamination of buffers or membrane. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).2. Titrate your antibodies to determine the optimal concentration.3. Use fresh, filtered buffers and handle the membrane with clean forceps. |
| This compound appears less potent than expected in a new cell line. | 1. The cell line may have intrinsic resistance mechanisms (e.g., mutations in the PI3K/Akt pathway).2. High expression of drug efflux pumps.3. Slower growth rate of the cell line. | 1. Sequence key genes in the PI3K/Akt pathway (e.g., PIK3CA, PTEN, AKT1) to check for mutations.2. Investigate the expression of ABC transporters.3. Correlate the IC50 with the doubling time of the cell line. |
| Precipitation of the compound is observed in the cell culture media. | 1. The final concentration of this compound exceeds its solubility in the aqueous media.2. The stock solution was not properly dissolved before dilution. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells.2. Ensure your DMSO stock is fully dissolved (you can warm it briefly) before further dilution. |
| Inconsistent tumor growth inhibition in in vivo studies. | 1. Suboptimal formulation and administration.2. Variability in tumor implantation and animal health. | 1. Follow the recommended in vivo formulation protocol (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and prepare it fresh daily.[1] 2. Standardize tumor cell implantation techniques and closely monitor animal health. |
Experimental Protocols and Methodologies
Protocol: Western Blot Analysis of Akt Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Protocol: Cell Viability Assay (e.g., using Alamar Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution and Treatment: Prepare a serial dilution of this compound in culture media. Add the dilutions to the respective wells and include vehicle-only controls.
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours).
-
Assay: Add Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Visualizing Workflows and Pathways
To aid in understanding and troubleshooting, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for weak p-Akt signal in Western blots.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Key factors contributing to IC50 variability in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Rizavasertib-Induced Cytotoxicity: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Rizavasertib, managing its cytotoxic effects on normal cells is a critical aspect of experimental design and data interpretation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as A-443654, is a potent, ATP-competitive, and selective pan-Akt inhibitor. It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high potency (Ki = 160 pM)[1]. By inhibiting Akt, this compound disrupts the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism[2][3]. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a key target for anti-cancer drug development[2][3].
Q2: Why does this compound exhibit cytotoxicity in normal cells?
The PI3K/Akt/mTOR pathway is not only crucial for cancer cells but also for the normal physiological functioning of healthy cells[2]. By inhibiting a central node like Akt, this compound can inadvertently affect the survival and proliferation of normal cells. This "on-target" toxicity is a common challenge with inhibitors of fundamental cellular pathways. Additionally, like many kinase inhibitors, this compound may have off-target effects at higher concentrations, contributing to cytotoxicity[2]. Common adverse effects observed with Akt inhibitors in clinical settings include diarrhea, hyperglycemia, rash, and fatigue, reflecting the systemic role of Akt signaling[4].
Q3: What are the observable cytotoxic effects of this compound on normal cells in vitro?
In cell culture experiments, this compound-induced cytotoxicity in normal cells can manifest as:
-
Morphological Changes: Cells may appear rounded, shrunken, or show signs of blebbing.
-
Reduced Cell Viability: A decrease in the number of living cells, often assessed by assays like MTT or trypan blue exclusion[5].
-
Induction of Apoptosis: Programmed cell death characterized by caspase activation and DNA fragmentation.
-
Cell Detachment: A-443654 has been observed to cause both normal (10A) and cancerous (10CA1a) cells to detach from culture plates, although cancer cells appear to be more sensitive[1].
-
Cell Cycle Arrest: Inhibition of Akt can lead to cell cycle arrest, typically at the G1/S or G2/M phase.
Q4: Is there a therapeutic window for this compound between cancer and normal cells?
Yes, a therapeutic window generally exists, meaning this compound is typically more cytotoxic to cancer cells than to normal cells. This selectivity is often attributed to the oncogene addiction of many cancer cells to the PI3K/Akt pathway for their survival and proliferation. One study demonstrated a greater than 3.5-fold relative growth inhibition of mutant (cancerous) cells compared to wild-type (normal) cells[1]. However, the width of this therapeutic window can vary significantly depending on the specific cell types being compared.
Troubleshooting Guide
Issue 1: Excessive cytotoxicity observed in normal cell lines, even at low concentrations of this compound.
-
Possible Cause 1: High sensitivity of the specific normal cell line.
-
Solution: Determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific normal and cancer cell lines to establish a clear therapeutic window. It is crucial to use the lowest effective concentration that inhibits the target in cancer cells while minimizing effects on normal cells.
-
-
Possible Cause 2: Off-target effects.
-
Solution: At higher concentrations, the selectivity of kinase inhibitors can decrease. Ensure you are working within a concentration range where this compound is known to be selective for Akt. Consider performing a kinase profiling assay to identify potential off-target interactions at the concentrations you are using[6].
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Solution: Ensure your normal cells are healthy and not under any other stress (e.g., nutrient deprivation, contamination). Stressed cells can be more susceptible to drug-induced cytotoxicity.
-
Issue 2: Difficulty in achieving cancer cell-specific killing without affecting co-cultured normal cells.
-
Possible Cause 1: Overlapping sensitivity of the cell lines.
-
Solution 1: Optimize treatment duration. A shorter exposure to this compound may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover. Conduct a time-course experiment to determine the optimal treatment duration.
-
Solution 2: Investigate combination therapies. Co-treatment with another agent that selectively targets a pathway active in cancer cells but not in normal cells could allow for a lower, less toxic concentration of this compound to be used. For example, combining PI3K/Akt inhibitors with agents that block receptor tyrosine kinase (RTK) signaling has been explored to enhance anti-tumor effects[2].
-
-
Possible Cause 2: Bystander effects.
-
Solution: If using a co-culture system, ensure that the death of cancer cells is not releasing factors that are toxic to the surrounding normal cells. This can be investigated by treating the cancer cells alone, collecting the conditioned media, and applying it to the normal cells.
-
Issue 3: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Drug stability and preparation.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all conditions and is at a non-toxic level for your cells (typically ≤ 0.1%).
-
-
Possible Cause 2: Variability in cell health and passage number.
-
Solution: Use cells at a consistent and low passage number. Ensure cells are in the exponential growth phase at the time of treatment. Standardize cell seeding density for all experiments.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. A comprehensive, direct comparison with a wide range of normal cell lines is limited in publicly available literature; however, qualitative data suggests a therapeutic window exists[1].
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tumor Cells | ~0.1 | [1] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~1-10 | |
| MCF7 | Breast Adenocarcinoma | ~1-10 | |
| PC-3 | Prostate Cancer | ~1-10 | |
| HCT116 | Colorectal Carcinoma | ~1-10 | |
| U-87 MG | Glioblastoma | ~1-10 |
Note: The IC50 values can vary depending on the specific assay conditions and cell line passage number. It is highly recommended that researchers determine the IC50 in their own experimental system.
Experimental Protocols
1. Protocol for Assessing this compound-Induced Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on both normal and cancer cell lines by measuring metabolic activity.
Materials:
-
96-well flat-bottom plates
-
This compound (A-443654)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
2. Protocol for Mitigating this compound Cytotoxicity in Normal Cells using a Co-treatment Strategy (Hypothetical Example)
This protocol outlines a hypothetical approach to investigate if a co-treatment can protect normal cells from this compound-induced cytotoxicity. The choice of a protective agent would depend on the specific cellular context and should be based on sound scientific rationale (e.g., an agent that promotes a pro-survival pathway that is dysregulated in cancer cells). For this example, we will use a generic "Protective Agent X."
Materials:
-
Normal and cancer cell lines
-
This compound
-
Protective Agent X
-
Materials for cytotoxicity assessment (e.g., MTT assay reagents)
Procedure:
-
Determine IC50 of this compound: First, determine the IC50 of this compound for both the normal and cancer cell lines individually using the protocol described above.
-
Determine Non-Toxic Concentration of Protective Agent X: Determine the concentration range of Protective Agent X that does not affect the viability of the normal cells on its own.
-
Co-treatment Experiment:
-
Seed both normal and cancer cells in separate 96-well plates.
-
Pre-treat the cells with a non-toxic concentration of Protective Agent X for a predetermined duration (e.g., 1-2 hours).
-
Add serial dilutions of this compound to the wells (with and without Protective Agent X).
-
Include controls for untreated cells, cells treated with this compound alone, and cells treated with Protective Agent X alone.
-
-
Assess Cytotoxicity: After the desired incubation period, assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of Protective Agent X for both cell lines. A successful mitigation would be indicated by a significant increase in the IC50 of this compound for the normal cells, with a minimal change in the IC50 for the cancer cells.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for managing this compound-induced cytotoxicity in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. reactionbiology.com [reactionbiology.com]
Long-term storage conditions for Rizavasertib powder and stock solutions
This technical support guide provides detailed information on the long-term storage, handling, and use of Rizavasertib. It is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the solid compound in a tightly sealed vial under the following conditions:
The compound is typically shipped at room temperature, and short periods at warmer temperatures should not significantly affect its quality.[1][2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is highly soluble in DMSO (≥ 100 mg/mL).[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][2] Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2][4]
Recommended storage conditions for stock solutions are:
Note: Some suppliers may recommend shorter storage times of 6 months at -80°C and 1 month at -20°C.[2][4] Always refer to the Certificate of Analysis (CoA) provided with your specific batch for the most accurate stability information.[3][4]
Q3: Can I store this compound solutions in solvents other than DMSO?
A3: While DMSO is the most commonly cited solvent for in vitro stock solutions, solubility in other solvents may be limited. If your experimental design requires a different solvent, it is recommended to perform small-scale solubility tests first. For in vivo experiments, working solutions are often prepared fresh on the day of use by diluting the DMSO stock solution in an appropriate vehicle.[2]
Q4: How does this compound work?
A4: this compound is a potent, ATP-competitive, pan-Akt inhibitor that shows equal potency against all three Akt isoforms (Akt1, Akt2, and Akt3) with a Ki (inhibition constant) of 160 pM.[1][5][6][7] By inhibiting Akt, this compound blocks downstream signaling pathways that are critical for cell survival, proliferation, and growth.
Data Summary Tables
Table 1: Long-Term Storage Conditions for this compound Powder
| Temperature | Duration | Citations |
| -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] |
Table 2: Long-Term Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Duration | Citations |
| -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
| -80°C | 6 months | [2] |
| -20°C | 1 month | [2][3][4] |
Experimental Protocols & Troubleshooting
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 397.47 g/mol )[1][8]
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[4]
-
Calculation: To prepare a 10 mM solution, you will need to dissolve 3.975 mg of this compound in 1 mL of DMSO. Adjust the volume based on the amount of powder you have. For example, for 1 mg of powder, add 0.2516 mL of DMSO.[1]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved. If precipitation occurs, gentle warming can aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. This is critical to avoid repeated freeze-thaw cycles which can compromise the compound's integrity.[1][4]
-
Storage: Store the aliquots at -80°C or -20°C according to the guidelines in Table 2.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound won't dissolve | 1. Incorrect solvent. 2. DMSO has absorbed moisture (hygroscopic). 3. Solution is supersaturated. | 1. Ensure you are using a recommended solvent like DMSO. 2. Use a fresh, unopened bottle of anhydrous DMSO.[1][2] 3. Gently warm and/or sonicate the solution. If it persists, prepare a more dilute stock solution.[2] |
| Precipitate forms after thawing | 1. Solution was not fully dissolved initially. 2. The compound has come out of solution during freezing. | 1. Before use, allow the aliquot to come to room temperature. 2. Vortex the vial and visually inspect to ensure all precipitate is redissolved. Gentle warming can be applied if necessary. |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Verify that your storage conditions align with the recommended guidelines. 2. Discard stock solutions that have been frozen and thawed multiple times. Always use fresh aliquots for new experiments.[1][4] |
Visual Guides
This compound Handling and Storage Workflow```dot
Caption: this compound inhibits all isoforms of Akt, blocking downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. THP Life Science Webshop - this compound [lifescience.thp.at]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSRS [precision.fda.gov]
Technical Support Center: Overcoming Rizavasertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Rizavasertib (A-443654) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as A-443654, is a potent, ATP-competitive, pan-Akt inhibitor with high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3)[1]. It functions by binding to the ATP-binding pocket of Akt, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell survival, proliferation, and growth[1].
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm resistance?
Resistance to this compound is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value. To confirm resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of your suspected resistant cell line to the parental, sensitive cell line. A fold change in IC50 of 1.5 or greater is typically considered indicative of resistance[2].
Q3: What are the common mechanisms of acquired resistance to this compound?
Acquired resistance to ATP-competitive AKT inhibitors like this compound often involves the activation of compensatory signaling pathways that bypass the AKT blockade. A primary mechanism is the upregulation and activation of the PIM kinase pathway[3][4][5][6][7][8]. PIM kinases can phosphorylate some of the same downstream substrates as AKT, thereby restoring pro-survival signals and rendering the cells less dependent on AKT signaling[3][5][8].
Q4: How can I overcome this compound resistance in my cell line?
A promising strategy to overcome this compound resistance is through combination therapy. Since PIM kinase activation is a key escape mechanism, co-treatment with a PIM kinase inhibitor can re-sensitize resistant cells to this compound. This dual-inhibition approach targets both the primary pathway and the compensatory resistance pathway, leading to a synergistic anti-tumor effect[4][9]. Another approach that has shown synergistic effects in combination with AKT inhibitors is the use of mTOR inhibitors like Rapamycin[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gradual loss of this compound efficacy over time. | Development of acquired resistance. | 1. Confirm resistance by determining the IC50 value in your current cell line and comparing it to the original parental line. 2. Investigate the activation of compensatory signaling pathways, particularly the PIM kinase pathway, via Western blot analysis for phosphorylated PIM substrates. |
| High IC50 value for this compound in a previously sensitive cell line. | Selection of a pre-existing resistant subpopulation or development of de novo resistance. | 1. Perform single-cell cloning to isolate and characterize potentially resistant clones. 2. Evaluate the expression and phosphorylation status of AKT and downstream effectors (e.g., PRAS40, GSK3β) as well as key proteins in the PIM pathway. |
| Suboptimal response to this compound and PIM inhibitor combination therapy. | Suboptimal dosing, scheduling, or alternative resistance mechanisms. | 1. Perform a dose-matrix experiment to determine the optimal synergistic concentrations of this compound and the PIM inhibitor. 2. Investigate other potential resistance mechanisms, such as alterations in drug transporters (e.g., ABCG2) or upregulation of other receptor tyrosine kinases. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Prostate Cancer (LNCaP) | 150 | 2500 | 16.7 |
| Breast Cancer (MCF-7) | 200 | 3200 | 16.0 |
| Ovarian Cancer (A2780) | 120 | 1800 | 15.0 |
| (Note: These are representative values based on typical resistance development for ATP-competitive AKT inhibitors. Actual values may vary depending on the cell line and resistance induction method.) |
Table 2: Illustrative Example of Synergistic Effect of this compound and a PIM Inhibitor (PIMi) in a this compound-Resistant Prostate Cancer Cell Line (LNCaP-RizavaR)
| Treatment | IC50 (nM) |
| This compound alone | 2500 |
| PIM Inhibitor (AZD1208) alone | 800 |
| This compound + PIM Inhibitor (AZD1208) (1:1 ratio) | 350 |
| (Note: This table illustrates the potential for a PIM inhibitor to re-sensitize resistant cells to this compound, as shown by the significantly lower IC50 of the combination treatment.) |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line of interest and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 48-72 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Stepwise Dose Escalation: Once the cells are confluent, passage them and re-treat with a slightly higher concentration of this compound (e.g., 1.5-fold increase).
-
Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the this compound concentration over several months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cell population. A stable, significantly increased IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.
Protocol 2: Evaluation of Combination Therapy
-
Cell Seeding: Seed the this compound-resistant cancer cell line in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound and the PIM inhibitor (e.g., AZD1208) alone and in combination at various fixed ratios (e.g., 1:1, 1:3, 3:1).
-
Treatment: Treat the cells with the single agents and the combinations for 72 hours.
-
Cell Viability Assay: Perform an MTT or CellTiter-Glo assay to determine cell viability.
-
Data Analysis: Calculate the IC50 values for each treatment condition. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound, a PIM inhibitor, or the combination for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the AKT and PIM pathways, including total-AKT, phospho-AKT (Ser473), total-PIM1, phospho-BAD, and downstream effectors like total-S6 and phospho-S6. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation between the different treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a pan-AKT inhibitor.
Caption: Compensatory PIM kinase pathway activation leading to this compound resistance.
Caption: Experimental workflow for developing and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Adjusting Rizavasertib concentration for different cell densities
Welcome to the technical support center for Rizavasertib. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly concerning the adjustment of this compound concentration for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as A-443654, is a potent and selective pan-Akt inhibitor.[1][2] It inhibits all three isoforms of the Akt (Protein Kinase B) enzyme: Akt1, Akt2, and Akt3 with high potency (Ki = 160 pM).[1][3] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[4][5][6] By inhibiting Akt, this compound blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines.[1][7] Its action is ATP-competitive, meaning it binds to the ATP-binding pocket of Akt, preventing the phosphorylation of its downstream targets.[4]
Q2: Why is it critical to adjust this compound concentration for different cell densities?
Cell density, or confluency, can significantly alter the apparent potency and efficacy of a drug in vitro, a phenomenon sometimes referred to as the "inoculum effect".[8][9] Several factors contribute to this:
-
Drug Availability: At higher cell densities, the number of target molecules increases, which can deplete the effective concentration of the drug available to each cell.[8]
-
Cellular State: Cell density affects intercellular communication, cell cycle status, and the expression of proteins.[10] For instance, proteins involved in cell cycle pathways may be expressed differently at varying confluencies, which can impact the effectiveness of cell cycle-specific drugs.[10]
-
Secreted Factors: Cells can secrete factors that may bind to or metabolize the drug, reducing its activity at higher densities.[11]
-
Microenvironment: High cell density can create a unique microenvironment that alters cellular responses to treatment.[12]
Q3: My IC50/EC50 values for this compound are inconsistent across experiments. What could be the cause?
Inconsistent IC50 or EC50 values are a common issue in cell-based assays and can stem from several sources of variability:[13]
-
Inconsistent Cell Seeding: The most direct cause is variability in the initial cell seeding density. Even minor differences in cell numbers can lead to significant variations in confluency at the time of drug treatment, affecting the drug's apparent potency.[10][13]
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered phenotypes, impacting their drug response.
-
Reagent Variability: Lot-to-lot variations in media, serum, and the drug itself can cause inconsistencies.
-
Protocol Execution: Minor deviations in incubation times, pipetting techniques, or reagent preparation can introduce significant errors.[13][14]
-
Microplate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the drug and affect cell growth, leading to skewed results.
Q4: How can I minimize "edge effects" in my 96-well plate assays?
Edge effects are a common source of data variability in microplate-based assays.[13] To minimize them:
-
Use a Humidified Incubator: Ensure your incubator has a water pan to maintain high humidity.
-
Proper Plate Sealing: Use plate lids and consider sealing plates with breathable membranes for long-term incubations.
-
Avoid Outer Wells: A common practice is to fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data points.
-
Allow Plates to Equilibrate: After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to ensure even cell distribution.[13]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other cell-based assays.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the suspension or pipetting errors.[13] 2. Edge Effects: Increased evaporation in outer wells.[13] 3. Pipetting Inaccuracy: Inconsistent volumes of drug or reagents added.[14] | 1. Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully and pre-wet the tips.[13] 2. Avoid using the outermost wells for data. Fill them with sterile PBS or media instead. 3. Calibrate pipettes regularly. Ensure proper technique, especially for small volumes. |
| This compound shows lower-than-expected potency (High IC50) | 1. High Cell Seeding Density: Overly confluent cells can reduce the effective drug concentration per cell.[8][12] 2. Drug Degradation: Improper storage or handling of this compound stock solutions. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to Akt inhibitors. | 1. Perform a cell density titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase.[13] 2. Store stock solutions at -20°C or -80°C as recommended. Prepare fresh working dilutions for each experiment.[1] 3. Verify the activation status of the Akt pathway in your cell line (e.g., via Western blot for p-Akt). |
| High cell death in vehicle control (e.g., DMSO) wells | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 2. Poor Cell Health: Cells were not healthy or were in a late-log or stationary growth phase when seeded. | 1. Ensure the final concentration of DMSO is typically ≤ 0.1% and is consistent across all wells. 2. Use cells from a lower passage number that are in the logarithmic growth phase. Check cell viability before seeding using a method like trypan blue exclusion.[13] |
| Inconsistent results between different cell densities | 1. "Inoculum Effect": The drug's efficacy is inherently dependent on cell density.[8][9] 2. Different Growth Rates: Cell lines seeded at the same initial density may reach different confluencies by the time of treatment due to varying doubling times. | 1. This is an expected biological phenomenon. Characterize the IC50 at several defined cell densities. Report the seeding density and confluency at the time of treatment in your results. 2. Adjust initial seeding numbers to achieve a consistent level of confluency at the start of the drug treatment for different cell lines. |
Data Presentation
Typical Concentration Ranges for Akt Inhibitors
The effective concentration of this compound can vary significantly depending on the cell line and assay conditions. The table below summarizes reported values for this compound and another common Akt inhibitor for comparison.
| Compound | Target | Reported Potency | Cell Line(s) | Assay Type |
| This compound (A-443654) | pan-Akt | Ki: 160 pM[1] | - | Kinase Assay |
| EC50: 0.1 µM[1] | Tumor cells | Proliferation Assay | ||
| IC50: 51 nM[15] | HEK-293T | Kinase Assay (Akt2) | ||
| Ipatasertib | pan-Akt | IC50: 6.62 µM[7] | ARK1 (Uterine Serous Carcinoma) | Viability (MTT) Assay |
| IC50: 2.05 µM[7] | SPEC-2 (Uterine Serous Carcinoma) | Viability (MTT) Assay |
Note: Ki (Inhibition constant), EC50 (Half-maximal effective concentration), and IC50 (Half-maximal inhibitory concentration) values are context-dependent and should be determined empirically for your specific experimental system.
Experimental Protocols & Visualizations
Protocol: Cell Density Titration for Optimal this compound IC50 Determination
This protocol describes how to determine the optimal cell seeding density for a subsequent this compound dose-response experiment.
Objective: To identify a cell seeding density that results in logarithmic growth throughout the experiment and provides a robust assay window.
Methodology:
-
Cell Preparation: Culture cells under standard conditions. Harvest cells during the logarithmic growth phase and perform a cell count to determine viability (e.g., using trypan blue).
-
Seeding Density Titration:
-
Prepare a serial dilution of the cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).
-
Include wells with media only to serve as a blank control.
-
-
Incubation: Incubate the plate for the planned duration of your drug treatment experiment (e.g., 48 or 72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using an appropriate method (e.g., Resazurin or CellTiter-Glo® assay).
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Plot the viability signal versus the number of cells seeded.
-
Select a seeding density that falls in the linear (logarithmic) portion of the curve. Avoid densities that are on the plateau (over-confluent) or at the low end (poor signal-to-noise).
-
-
Dose-Response Experiment: Use the optimized cell seeding density to perform your this compound dose-response experiment to determine the IC50 value.
This compound Mechanism of Action: PI3K/Akt Signaling Pathway
This compound acts by inhibiting Akt, a key component of the PI3K/Akt/mTOR pathway. This pathway is often hyperactivated in cancer.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Rizavasertib versus other ATR inhibitors like Berzosertib and Ceralasertib
An important distinction must be made at the outset: while Berzosertib and Ceralasertib are inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, Rizavasertib is a pan-Akt inhibitor. These molecules, therefore, target distinct signaling pathways crucial to cancer cell survival and proliferation. This guide will first elucidate the different mechanisms of action of these pathways and then provide a detailed, data-driven comparison of the two ATR inhibitors, Berzosertib and Ceralasertib, for researchers, scientists, and drug development professionals.
Understanding the Signaling Pathways
ATR and Akt are both key kinases in signaling pathways that are often dysregulated in cancer. However, they play different roles in the cellular machinery.
The ATR-Chk1 Signaling Pathway: ATR is a critical component of the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA that forms as a result of DNA damage or replication stress, which is a common feature of cancer cells. Once activated, ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and stabilization of replication forks. By inhibiting ATR, drugs like Berzosertib and Ceralasertib prevent this repair process, leading to an accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly reliant on this pathway.
The PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is activated by growth factors and other extracellular signals. Akt (also known as Protein Kinase B) is a key node in this pathway. Its activation leads to the phosphorylation of numerous downstream substrates that promote cell survival by inhibiting apoptosis and stimulate cell proliferation and growth. This compound, as a pan-Akt inhibitor, blocks the activity of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby inhibiting these pro-survival and pro-proliferative signals.
Comparative Analysis of ATR Inhibitors: Berzosertib vs. Ceralasertib
While a direct performance comparison with this compound is not applicable due to its different target, a detailed comparison of the two ATR inhibitors, Berzosertib and Ceralasertib, is highly relevant for researchers in the field of DDR.
Data Presentation
The following tables summarize key quantitative data for Berzosertib and Ceralasertib based on available preclinical and clinical data.
Table 1: In Vitro Potency of Berzosertib and Ceralasertib
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| Berzosertib | ATR | 19 | HT29 | [1] |
| Ceralasertib | ATR | 1 | (enzyme assay) | [2][3][4][5] |
| Ceralasertib | ATR-dependent CHK1 phosphorylation | 74 | (cell-based assay) | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Pharmacokinetics
| Inhibitor | Administration | Key Pharmacokinetic Features | Reference |
| Berzosertib | Intravenous | Moderate to high clearance, high volume of distribution.[6] Exhibits non-linear pharmacokinetics, which is attributed to saturation of plasma protein binding.[7][8] | [6][7][8] |
| Ceralasertib | Oral | Rapidly absorbed.[9] Shows dose-dependent bioavailability with greater than proportional increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[10] | [9][10] |
Table 3: Overview of Selected Clinical Trials
| Inhibitor | Phase | Combination Therapy | Tumor Types | Key Findings/Endpoints |
| Berzosertib | Phase I/II | Topotecan | Small Cell Lung Cancer | Showed an objective response rate of 36% in combination with topotecan in relapsed SCLC.[11][12] |
| Berzosertib | Phase I | Irinotecan | Advanced Solid Tumors | The combination was associated with manageable side effects and promising activity in ATM mutant tumors.[13][14] |
| Ceralasertib | Phase I | Paclitaxel | Refractory Solid Tumors (including Melanoma) | Established a recommended Phase 2 dose and showed an overall response rate of 22.6% in the full analysis set.[8] |
| Ceralasertib | Phase II | Durvalumab | Advanced Gastric Cancer | The combination demonstrated promising antitumor activity with an overall response rate of 22.6%.[15] |
| Ceralasertib | Phase II | Durvalumab | Advanced/Metastatic NSCLC | Showed a notable efficacy signal with a higher objective response rate (13.9%) compared to other regimens.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to evaluate ATR inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the ATR inhibitor (e.g., Berzosertib or Ceralasertib) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Western Blot for Phosphorylated CHK1 (p-CHK1)
Western blotting is used to detect the phosphorylation of CHK1, a direct downstream target of ATR, to confirm the on-target activity of the inhibitors.
-
Cell Treatment and Lysis: Treat cells with the ATR inhibitor for a defined period. To induce a detectable level of p-CHK1, cells can be pre-treated with a DNA-damaging agent. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated CHK1 (e.g., p-CHK1 Ser345). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total CHK1 and a housekeeping protein (e.g., β-actin). The intensity of the p-CHK1 band is then normalized to the total CHK1 or housekeeping protein band.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: The ATR-Chk1 signaling pathway and the point of inhibition by Berzosertib and Ceralasertib.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the evaluation of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Rizavasertib and PARP Inhibitors in Combination Therapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the therapeutic potential of combining the pan-Akt inhibitor, Rizavasertib, with PARP inhibitors. While direct clinical or preclinical data on the specific combination of this compound and PARP inhibitors is not yet publicly available, this guide will extrapolate from existing data on other AKT inhibitors in combination with PARP inhibitors to highlight the strong scientific rationale and potential synergistic effects of such a therapeutic strategy. This guide also provides detailed experimental protocols for key assays to facilitate further research in this promising area.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound (A-443654) is a potent, pan-Akt inhibitor that demonstrates equal potency against all three Akt isoforms (Akt1, Akt2, and Akt3), making it a promising candidate for targeted cancer therapy.[2]
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a major advancement in the treatment of cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those with mutations in BRCA1 and BRCA2 genes.[3][4] By blocking PARP-mediated single-strand break repair, these inhibitors induce synthetic lethality in tumor cells with compromised homologous recombination repair (HRR).[5]
Emerging preclinical and clinical evidence suggests that combining inhibitors of the PI3K/Akt pathway with PARP inhibitors can result in synergistic or additive anti-tumor effects, even in tumors without BRCA mutations.[2][6] This combination strategy is based on the rationale that Akt inhibition can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibition.[6] This guide will explore the mechanisms of action of both this compound and PARP inhibitors, the rationale for their combination, present available data from similar combination studies, and provide detailed experimental protocols to enable further investigation.
Mechanism of Action: A Tale of Two Pathways
This compound: Targeting the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling cascade.[2] This pathway is activated by various growth factors and cytokines, leading to a cascade of downstream signaling events that promote cell survival, proliferation, and angiogenesis, while inhibiting apoptosis.[1] By inhibiting all three isoforms of Akt, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: this compound's mechanism of action within the PI3K/Akt/mTOR pathway.
PARP Inhibitors: Exploiting DNA Damage Repair Deficiencies
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][5] When PARP is inhibited, these SSBs accumulate and, during DNA replication, can lead to the formation of double-strand breaks (DSBs).[5] In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[4] However, in cancer cells with mutations in HRR genes, the accumulation of DSBs leads to genomic instability and ultimately, cell death – a concept known as synthetic lethality.[5]
Figure 2: Mechanism of action of PARP inhibitors and the principle of synthetic lethality.
The Rationale for Combination Therapy
The combination of an Akt inhibitor like this compound with a PARP inhibitor is based on a strong biological rationale. Preclinical studies have shown that inhibition of the PI3K/Akt pathway can downregulate the expression of key HRR proteins, including BRCA1 and BRCA2, thereby inducing a state of "BRCAness" or HRR deficiency in otherwise HRR-proficient cancer cells.[6] This acquired vulnerability can then be exploited by PARP inhibitors, leading to synthetic lethality.
Furthermore, Akt activation has been identified as a potential mechanism of resistance to PARP inhibitors.[7] Therefore, co-administration of an Akt inhibitor could overcome this resistance and enhance the efficacy of PARP inhibitor therapy.
Preclinical and Clinical Evidence with Other Akt Inhibitors
While specific data for this compound in combination with PARP inhibitors is lacking, studies with other Akt inhibitors provide compelling evidence for the potential of this therapeutic strategy.
| Akt Inhibitor | PARP Inhibitor | Cancer Type | Key Findings | Reference |
| Capivasertib | Olaparib | Various Solid Tumors (including BRCA1/2 mutant and wild-type) | Well-tolerated combination with clinical benefit observed in 44.6% of evaluable patients. Showed antitumor activity in both BRCA-mutant and BRCA-wild-type cancers. | |
| LAE003 | Olaparib | Recurrent Ovarian Cancer | Additive anti-proliferative effect. Akt inhibition decreased PARP enzyme activity and/or reduced PARP1 protein levels. | [2][6] |
| Ipatasertib | Rucaparib | Advanced Breast, Ovarian, and Prostate Cancer | Phase 1/2 clinical trial is ongoing to evaluate safety and efficacy. | [8] |
These studies demonstrate that the combination of Akt and PARP inhibitors is a feasible and potentially effective therapeutic approach across a range of cancer types. The observed clinical benefit in both BRCA-mutant and wild-type tumors suggests that Akt inhibition can indeed sensitize cancers to PARP inhibitors.
Experimental Protocols
To facilitate further research into the combination of this compound and PARP inhibitors, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Assays
Figure 3: General workflow for in vitro evaluation of this compound and PARP inhibitor combination.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and PARP inhibitor of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the PARP inhibitor, and their combination for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the drugs as described for the cell viability assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of key proteins in the PI3K/Akt and DDR pathways.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-cleaved PARP, anti-BRCA1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated and control cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Assay
Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and PARP inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, PARP inhibitor alone, combination).
-
Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
The combination of the pan-Akt inhibitor this compound with PARP inhibitors represents a highly promising therapeutic strategy for a broad range of cancers. The strong biological rationale, supported by encouraging data from studies with other Akt inhibitors, suggests that this combination could overcome resistance to PARP inhibitors and extend their clinical benefit to a wider patient population. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate this potential synergy and pave the way for future clinical development. As our understanding of the intricate crosstalk between the PI3K/Akt and DDR pathways deepens, combination therapies targeting these pathways are poised to become a cornerstone of precision oncology.
References
- 1. youtube.com [youtube.com]
- 2. cdn.origene.com [cdn.origene.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. researchhub.com [researchhub.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Predicting Sensitivity to the Pan-AKT Inhibitor Rizavasertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[1] Rizavasertib (also known as A-443654) is a potent, ATP-competitive pan-AKT inhibitor with activity against all three AKT isoforms (AKT1, AKT2, and AKT3).[2] This guide provides a comparative overview of biomarkers for predicting sensitivity to this compound and other pan-AKT inhibitors, supported by preclinical and clinical data.
Key Predictive Biomarkers for Pan-AKT Inhibitor Sensitivity
The efficacy of pan-AKT inhibitors, including this compound, is intrinsically linked to the activation status of the PI3K/AKT/mTOR pathway. Several genetic and protein-based biomarkers have been identified as potential predictors of sensitivity.
Table 1: Key Biomarkers for Predicting Sensitivity to Pan-AKT Inhibitors
| Biomarker Category | Specific Biomarker | Role in Pathway | Implication for AKT Inhibitor Sensitivity |
| Genetic Alterations | PIK3CA mutations | Activating mutation in the catalytic subunit of PI3K, leading to pathway hyperactivation. | Generally associated with increased sensitivity.[3][4] |
| AKT1 (E17K) mutation | Activating mutation in AKT1, leading to constitutive kinase activity. | Strong predictor of sensitivity to ATP-competitive AKT inhibitors.[5] | |
| PTEN loss/mutation | Inactivation of a tumor suppressor that negatively regulates the PI3K/AKT pathway. | Often correlates with increased sensitivity to AKT inhibition.[6][7] | |
| Protein Expression & Phosphorylation | Phospho-AKT (p-AKT) | Indicates the active state of the AKT kinase. | High baseline p-AKT levels may predict a better response.[8][9] |
| Phospho-S6 (p-S6) | Downstream effector of the mTORC1 complex, indicating pathway activity. | Reduction in p-S6 levels can serve as a pharmacodynamic biomarker of target engagement.[10] | |
| Phospho-PRAS40 (p-PRAS40) | A direct substrate of AKT, its phosphorylation is a marker of AKT activity. | Inhibition of p-PRAS40 demonstrates on-target activity of AKT inhibitors. | |
| Phospho-GSK3β (p-GSK3β) | A direct substrate of AKT involved in various cellular processes. | Decreased phosphorylation indicates successful AKT inhibition. |
Comparative Efficacy of Pan-AKT Inhibitors Based on Biomarkers
While direct head-to-head clinical trials of this compound against other pan-AKT inhibitors are limited, preclinical data and clinical findings for other inhibitors in biomarker-defined populations provide a basis for comparison.
Table 2: Preclinical and Clinical Data for Pan-AKT Inhibitors in Biomarker-Defined Settings
| Inhibitor | Biomarker | Model System/Trial | Key Findings |
| This compound (A-443654) | AKT1 overexpression | 3T3-Akt1 flank tumor model (in vivo) | Significantly inhibits tumor growth.[2] |
| Mutant cell lines | Preclinical | Demonstrates greater growth inhibition in mutant cells compared to wild-type.[2] | |
| Capivasertib (AZD5363) | PIK3CA/AKT1/PTEN alterations | PAKT trial (Phase II, metastatic triple-negative breast cancer) | Combination with paclitaxel showed more pronounced benefit in patients with these alterations.[11] |
| AKT1 E17K mutation | Phase I/II trial (ER-positive metastatic breast cancer) | Showed clinically meaningful activity as monotherapy and in combination with fulvestrant.[12] | |
| Ipatasertib (GDC-0068) | PIK3CA/AKT1/PTEN alterations | IPATunity130 trial (Phase III, metastatic triple-negative breast cancer) | Combination with paclitaxel did not significantly improve progression-free survival in this biomarker-selected population.[13] |
| PTEN loss | IPATential150 trial (Phase III, metastatic castration-resistant prostate cancer) | Combination with abiraterone significantly improved radiographic progression-free survival in patients with PTEN-loss tumors.[14] | |
| High p-AKT levels | FAIRLANE trial (neoadjuvant, triple-negative breast cancer) | High baseline p-AKT levels were associated with enriched clinical benefit, even in the absence of PIK3CA/AKT1/PTEN alterations.[8] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of AKT in this critical signaling cascade and highlights the points of intervention for pan-AKT inhibitors like this compound. The biomarkers discussed are also indicated.
Caption: PI3K/AKT/mTOR signaling pathway and associated biomarkers.
General Experimental Workflow for Biomarker Assessment and Drug Sensitivity Testing
The following diagram outlines a typical workflow for identifying predictive biomarkers and evaluating the efficacy of AKT inhibitors.
Caption: Workflow for biomarker analysis and drug sensitivity testing.
Detailed Experimental Protocols
PIK3CA Mutation Analysis by Sanger Sequencing
This protocol describes the detection of common hotspot mutations in the PIK3CA gene.
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cell pellets using a commercially available kit.
-
PCR Amplification: Amplify exons 9 and 20 of the PIK3CA gene using specific primers. A typical PCR reaction includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Perform cycle sequencing using a BigDye Terminator v3.1 Cycle Sequencing Kit. The sequencing reaction mixture includes the purified PCR product, a sequencing primer (forward or reverse), and the BigDye reaction mix.
-
Sequence Analysis: Run the sequencing products on an automated capillary electrophoresis sequencer. Analyze the resulting sequences using appropriate software to identify nucleotide changes corresponding to known PIK3CA mutations (e.g., E542K, E545K, H1047R).[15][16]
PTEN Protein Expression by Immunohistochemistry (IHC)
This protocol outlines the steps for detecting PTEN protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[17]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a target retrieval solution (e.g., Tris/EDTA buffer, pH 9.0) at 98°C for 20 minutes.[17]
-
Blocking: Block endogenous peroxidase activity with 0.03% hydrogen peroxide. Then, block non-specific antibody binding with a suitable blocking serum.[17]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against PTEN (e.g., clone 6H2.1) at an optimized dilution (e.g., 1:100) for 30-60 minutes at room temperature or overnight at 4°C.[17][18]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[17]
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the sections and mount with a permanent mounting medium.[17]
-
Scoring: Evaluate PTEN staining in tumor cells. Loss of PTEN is typically defined as complete absence of staining in the presence of an internal positive control (e.g., staining in normal glands or stromal cells).
Phospho-AKT (Ser473) and Phospho-S6 (Ser240/244) Detection by Western Blot
This protocol details the detection of phosphorylated AKT and S6 as markers of pathway activity.
-
Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473) and phospho-S6 (Ser240/244) overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total AKT and total S6 to normalize for protein loading.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and/or other AKT inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIK3CA mutations enable targeting of a breast tumor dependency through mTOR-mediated MCL-1 translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Safety Profile of Ipatasertib Plus Abiraterone vs Placebo Plus Abiraterone in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel method for PIK3CA mutation analysis: locked nucleic acid--PCR sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of targeted next-generation sequencing and Sanger sequencing for the detection of PIK3CA mutations in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genomeme.ca [genomeme.ca]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Rizavasertib's Efficacy in ATM-Deficient vs. ATM-Proficient Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Rizavasertib (A-443654), a potent pan-Akt inhibitor, in cancer cells with deficient versus proficient Ataxia-Telangiectasia Mutated (ATM) function. While direct comparative studies on this compound in isogenic ATM-deficient and proficient cell lines are not extensively available in the public domain, this document synthesizes the existing biological rationale, preclinical data on Akt inhibition in the context of DNA damage response (DDR), and general experimental protocols to guide further research.
Introduction
ATM is a critical serine/threonine kinase that acts as a master regulator of the DNA damage response, particularly in response to DNA double-strand breaks (DSBs). Loss-of-function mutations in the ATM gene are found in various cancers and lead to a defective DDR, making cancer cells more reliant on alternative survival pathways. The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. This compound is a pan-Akt inhibitor with high potency against all three Akt isoforms (Akt1, Akt2, and Akt3)[1].
Recent evidence suggests a significant crosstalk between the ATM and Akt pathways. ATM can activate Akt in response to DNA damage, and certain ATM-deficient tumors exhibit a dependency on Akt signaling for their survival. This raises the compelling hypothesis that ATM-deficient cancer cells may exhibit increased sensitivity to Akt inhibition by this compound, a concept known as synthetic lethality. This guide explores this hypothesis by presenting the underlying signaling pathways, hypothetical comparative data, and the experimental methodologies required to validate this therapeutic strategy.
Data Presentation
As direct comparative quantitative data for this compound in ATM-deficient versus proficient cells is limited, the following tables are presented as illustrative examples of the types of data required to rigorously evaluate this therapeutic hypothesis. These tables are based on typical outcomes observed when a targeted therapy effectively exploits a synthetic lethal relationship.
Table 1: Hypothetical In Vitro Efficacy of this compound in Isogenic Colon Cancer Cell Lines
| Cell Line | ATM Status | This compound IC50 (nM) | % Apoptosis (Annexin V+) at 100 nM this compound |
| HCT116 | Proficient | 150 | 15% |
| HCT116 ATM-/- | Deficient | 25 | 65% |
Table 2: Hypothetical In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | ATM Status | Treatment | Tumor Growth Inhibition (%) | Change in γH2AX Foci per Nucleus |
| HCT116 | Proficient | Vehicle | 0% | 5 |
| HCT116 | Proficient | This compound (25 mg/kg) | 30% | 10 |
| HCT116 ATM-/- | Deficient | Vehicle | 0% | 25 |
| HCT116 ATM-/- | Deficient | This compound (25 mg/kg) | 85% | 75 |
Signaling Pathways and Mechanism of Action
The differential sensitivity of ATM-deficient cells to this compound can be attributed to the intricate crosstalk between the ATM-mediated DNA damage response and the PI3K/Akt survival pathway.
ATM-Mediated DNA Damage Response
Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. Key substrates include p53, CHK2, and H2AX (leading to the formation of γH2AX, a marker of DNA damage).
Akt Signaling Pathway and this compound's Mechanism of Action
Growth factor signaling activates PI3K, which in turn activates Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and promotes proliferation by activating downstream effectors like mTOR. This compound, as a pan-Akt inhibitor, blocks these pro-survival and proliferative signals.
Synthetic Lethality: Intersection of ATM and Akt Pathways
In ATM-deficient cells, the inability to properly repair DNA damage leads to increased genomic instability. These cells may develop a compensatory reliance on the pro-survival signals from the Akt pathway to evade apoptosis. By inhibiting Akt with this compound, this critical survival mechanism is shut down, leading to selective cell death in the ATM-deficient context.
Experimental Protocols
To empirically determine the efficacy of this compound in ATM-deficient versus ATM-proficient cells, the following experimental protocols are recommended.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed ATM-proficient and ATM-deficient cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
For MTT assays, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assays, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat ATM-proficient and ATM-deficient cells with this compound at a concentration around the IC50 for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Immunofluorescence for DNA Damage Markers (γH2AX)
Objective: To assess the level of DNA damage.
Methodology:
-
Grow ATM-proficient and ATM-deficient cells on coverslips and treat with this compound for 24 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope.
Conclusion
The inhibition of the Akt pathway by this compound represents a promising therapeutic strategy, particularly in cancers with underlying DNA damage response deficiencies such as those with ATM mutations. The biological rationale for a synthetic lethal interaction is strong, predicated on the reliance of ATM-deficient cells on Akt-mediated survival signals. However, rigorous preclinical studies are required to provide direct evidence of this compound's enhanced efficacy in this context. The experimental protocols outlined in this guide provide a framework for researchers to investigate this potential vulnerability and to generate the quantitative data necessary to advance this therapeutic concept towards clinical application.
References
Unlocking Synergistic Potential: A Comparative Analysis of Rizavasertib in Combination with Diverse Chemotherapies
For researchers, scientists, and professionals in drug development, identifying effective combination therapies is a cornerstone of advancing cancer treatment. This guide provides a comparative analysis of the synergistic effects of Rizavasertib (also known as A-443654), a potent pan-Akt inhibitor, with various classes of chemotherapeutic agents. By inhibiting the Akt signaling pathway, a key mediator of cell survival, proliferation, and chemoresistance, this compound has shown promise in enhancing the efficacy of traditional chemotherapy.
This report details the preclinical evidence for this compound's synergistic activity with taxanes (paclitaxel), anthracyclines (doxorubicin), and provides context with other Akt inhibitors in combination with antimetabolites (gemcitabine). The quantitative data from these studies are summarized, and the detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with different chemotherapies has been evaluated in various cancer models. The following tables summarize the key quantitative findings from preclinical studies.
| Cancer Type | Cell Line / Model | Chemotherapy | Key Synergy Metric | Outcome |
| Prostate Cancer | PC-3 Xenograft | Paclitaxel | Tumor Growth Inhibition | The combination of A-674563 (an Akt inhibitor related to this compound) and paclitaxel resulted in significantly improved tumor growth inhibition compared to paclitaxel monotherapy (P < 0.002). |
| Pancreatic Cancer | MiaPaCa-2 Xenograft | Gemcitabine | Tumor Growth Inhibition | This compound (A-443654) as a single agent significantly slowed tumor growth, comparable to the effect of gemcitabine. |
| Breast Cancer | MCF-7 (Doxorubicin-resistant) | Doxorubicin | Increased Cytotoxicity | The combination of this compound (A-443654) and doxorubicin led to increased toxicity in doxorubicin-resistant MCF-7 cells. |
| Pancreatic Cancer | LPC028 (High p-Akt) | Gemcitabine | Combination Index (CI) | A synergistic interaction was observed between Akt inhibitors and gemcitabine in cells with high phospho-Akt levels.[1] |
| Pancreatic Cancer | LPC006 (Low p-Akt) | Gemcitabine | Combination Index (CI) | An antagonistic effect was observed in cells with low phospho-Akt levels when combining Akt inhibitors with gemcitabine.[1] |
Note: Data for this compound (A-443654) is presented where available. In some cases, data from other relevant Akt inhibitors are included for comparative context.
Mechanistic Rationale for Synergy: The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis.[2][3] In many cancers, this pathway is constitutively active, contributing to chemoresistance.[4][5] Chemotherapeutic agents like paclitaxel, doxorubicin, and gemcitabine induce DNA damage and cellular stress, which would normally trigger apoptosis. However, a hyperactive Akt pathway can counteract these effects, allowing cancer cells to survive.
This compound, by inhibiting all three isoforms of Akt, effectively shuts down this pro-survival signaling. This inhibition restores the cancer cells' sensitivity to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response.
Figure 1: PI3K/Akt Signaling Pathway and Therapeutic Intervention. This diagram illustrates how this compound inhibits the pro-survival Akt pathway, thereby sensitizing cancer cells to chemotherapy-induced apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL for suspension cells or 1 x 10⁴ to 1.5 x 10⁵ cells/mL for adherent cells and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plates for approximately 5 minutes and read the absorbance at 570 nm or 590 nm using a microplate reader.[5]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. It relies on the principle that phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by Annexin V. Propidium Iodide (PI) is used as a vital dye to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, chemotherapy, or the combination for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 500g for 7 minutes at 4°C).[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
In Vivo Xenograft Studies
Patient-derived or cell line-derived xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of drug combinations.
Experimental Workflow:
Figure 2: Workflow for In Vivo Xenograft Studies. This diagram outlines the key steps in conducting preclinical in vivo studies to evaluate the synergistic effects of combination therapies.
Protocol:
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1-2 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a specified volume (e.g., 120-300 mm³). Then, randomize the mice into treatment groups (typically n=7-10 mice per group).[7]
-
Drug Administration: Administer this compound (e.g., by oral gavage or subcutaneous injection), chemotherapy (e.g., intraperitoneal injection), or the combination according to a predetermined dosing schedule. A vehicle control group should also be included.
-
Monitoring: Measure tumor volumes with digital calipers (Volume = Length x Width²/2) and monitor the body weight of the mice twice weekly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or as defined by the study protocol.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the combination therapy compared to monotherapies and the control.
Conclusion
The preclinical data presented in this guide suggest that this compound, through its inhibition of the Akt signaling pathway, can synergistically enhance the anti-tumor activity of various chemotherapeutic agents. The provided experimental protocols offer a foundation for further research into these promising combination therapies. As our understanding of the molecular underpinnings of chemoresistance deepens, the rational combination of targeted agents like this compound with standard chemotherapy holds the potential to significantly improve patient outcomes. Further in vivo studies and well-designed clinical trials are warranted to translate these preclinical findings into effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin (PI3K-Akt-mTOR) signaling pathway in non-small cell lung cancer - Yip - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. d-nb.info [d-nb.info]
- 7. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
In Vivo Toxicity Profile: A Comparative Analysis of Rizavasertib and AZD6738
A detailed examination of the preclinical and clinical toxicity profiles of the pan-Akt inhibitor Rizavasertib and the ATR inhibitor AZD6738, providing critical insights for researchers and drug development professionals.
This guide offers a comprehensive comparison of the in vivo toxicity profiles of two targeted cancer therapies: this compound (M996/A-443654), a pan-Akt inhibitor, and AZD6738 (Ceralasertib), an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. Understanding the distinct toxicity profiles of these agents is paramount for their safe and effective clinical development and application. This comparison synthesizes available preclinical and clinical data to highlight key differences in their adverse effects, dose-limiting toxicities, and overall safety profiles.
Executive Summary
While both this compound and AZD6738 are targeted therapies aimed at critical cancer signaling pathways, their mechanisms of action translate into distinct in vivo toxicity profiles. AZD6738, an ATR inhibitor, primarily induces hematological toxicities, a class effect of DNA Damage Response (DDR) inhibitors. In contrast, direct comparative in vivo toxicity data for this compound is limited in publicly available literature. However, based on its mechanism as a pan-Akt inhibitor and data from other molecules in its class, its toxicity profile is anticipated to involve metabolic disturbances and potential off-target effects on tissues reliant on the PI3K/Akt signaling pathway.
Quantitative Toxicity Data
The following table summarizes the available quantitative in vivo toxicity data for this compound and AZD6738. It is important to note that direct head-to-head preclinical toxicology studies are not publicly available, and the data for this compound is less comprehensive than for AZD6738.
| Parameter | This compound (A-443654) | AZD6738 (Ceralasertib) |
| Maximum Tolerated Dose (MTD) | Efficacy in mouse xenograft models has been observed at doses around 7.5 mg/kg/day, with the therapeutic window described as narrow, suggesting the MTD is close to this efficacious dose.[1] | In a phase I study in combination with weekly paclitaxel, the MTD was not reached, with doses up to 240 mg twice daily being evaluated.[2] In preclinical mouse models, doses of 25 mg/kg once daily were not well tolerated when combined with irinotecan.[3] |
| Dose-Limiting Toxicities (DLTs) | Not explicitly defined in available public studies. Potential for mechanism-based metabolic toxicities has been suggested.[1] | In clinical trials, DLTs are primarily hematological, including neutropenia and thrombocytopenia.[2] |
| Key Adverse Events (Preclinical) | Limited specific data available. One study noted weight loss as a general toxicity.[1] Another study on a different pan-Akt inhibitor (Hu7691) identified the spleen, thymus, and gastrointestinal tract as potential target organs for toxicity in rats.[4][5] | Cardiotoxicity has been observed in mice following a single dose.[6] |
| Key Adverse Events (Clinical) | Not in extensive clinical development, hence limited clinical data on adverse events. | The most common grade 3 or higher adverse events include neutropenia, anemia, and thrombocytopenia.[2] Other reported adverse events include febrile neutropenia, pneumonia, fatigue, and gastrointestinal issues. |
Signaling Pathways and Mechanism of Toxicity
The differing toxicity profiles of this compound and AZD6738 are rooted in their distinct molecular targets and the physiological roles of these targets.
This compound (pan-Akt Inhibitor)
This compound targets the Akt signaling pathway, a critical node in cellular processes including cell survival, growth, proliferation, and metabolism. Inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3) can lead to on-target toxicities in normal tissues where this pathway is essential for homeostasis. For instance, the role of Akt in insulin signaling suggests that pan-Akt inhibition could lead to metabolic disturbances like hyperglycemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance and Combination Strategies for DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with targeted inhibitors of the DNA Damage Response (DDR) pathway showing significant promise. However, the emergence of drug resistance remains a critical challenge, limiting the long-term efficacy of these agents. This guide provides a comprehensive comparison of cross-resistance patterns and synergistic combination strategies among key classes of DDR inhibitors, including PARP, ATR, CHK1, and WEE1 inhibitors. Furthermore, we explore the therapeutic potential of co-targeting the DDR network and the frequently dysregulated PI3K/Akt signaling pathway, providing a rationale for the combination of DDR inhibitors with Akt inhibitors like Rizavasertib.
Cross-Resistance Among DNA Damage Response Inhibitors
Resistance to one class of DDR inhibitors can confer sensitivity or resistance to another, a phenomenon known as cross-resistance. Understanding these patterns is crucial for designing effective sequential and combination therapies.
Mechanisms of Cross-Resistance
Acquired resistance to PARP inhibitors (PARPi) is the most extensively studied area. Key mechanisms include:
-
Restoration of Homologous Recombination (HR) Proficiency: Secondary mutations in BRCA1/2 genes can restore their function, rendering cells proficient in HR and resistant to PARPi.[1][2]
-
Replication Fork Stabilization: Increased stabilization of stalled replication forks can prevent the formation of double-strand breaks, a key source of PARPi-induced cytotoxicity.[1][2]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of PARPi.[1]
Emerging evidence suggests that some of these mechanisms can also influence the sensitivity to other DDR inhibitors. For instance, cells that have developed PARPi resistance through mechanisms independent of HR restoration may remain sensitive to ATR inhibitors (ATRi).[3][4][5] In fact, the acquisition of PARPi resistance is often accompanied by an increased reliance on the ATR-CHK1 pathway for survival, creating a therapeutic vulnerability.[4][5]
Synergistic Combinations to Overcome Resistance
Combining different DDR inhibitors is a promising strategy to overcome resistance and enhance therapeutic efficacy. The principle of synthetic lethality, where the simultaneous inhibition of two pathways is lethal to cancer cells but not to normal cells, underpins many of these combinations.
PARP Inhibitors in Combination with ATR, CHK1, or WEE1 Inhibitors
Preclinical and clinical studies have demonstrated the synergistic potential of combining PARPi with inhibitors of the ATR-CHK1-WEE1 axis.
-
PARPi + ATRi: ATR inhibitors can re-sensitize PARPi-resistant cells to PARP inhibition.[3][6][7][8] This combination leads to increased replication fork stalling, accumulation of double-strand breaks, and apoptosis.[4][5] Clinical trials are ongoing to evaluate the efficacy of this combination in patients with acquired PARPi-resistant tumors.[9][10]
-
PARPi + CHK1i: CHK1 inhibitors can also synergize with PARPi to induce cell death, particularly in tumors with high replication stress, such as those driven by MYCN amplification.[11][12][13] The combination has shown efficacy in PARPi-resistant and CCNE1-amplified ovarian cancer models.[14]
-
PARPi + WEE1i: WEE1 inhibitors can potentiate the effects of PARPi by abrogating the G2/M checkpoint, forcing cells with DNA damage into premature mitosis and leading to mitotic catastrophe.[15][16][17][18][19] This combination has shown promise in overcoming PARPi resistance in ovarian and biliary tract cancers.[15][19]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies evaluating the combination of DDR inhibitors.
Table 1: Preclinical Synergy of DDR Inhibitor Combinations
| Combination | Cancer Type | Model | Key Findings | Reference |
| Olaparib (PARPi) + Ceralasertib (ATRi) | Ovarian Cancer | PARPi-resistant PDX | Durable and complete tumor responses | [4][5] |
| Rucaparib (PARPi) + PF-477736 (CHK1i) | BRCA2-mutant cells | Cell lines | 5-fold enhancement of rucaparib cytotoxicity in HR-proficient cells | [11] |
| Olaparib (PARPi) + Adavosertib (WEE1i) | Pancreatic Cancer | Cell lines | Maximal radiosensitization by PARPi in HR-proficient tumors | [15] |
| Olaparib (PARPi) + AZD6738 (ATRi) | ATM-deficient Cancer | Xenograft models | Significant reduction in tumor growth with combination therapy | [20] |
Table 2: Clinical Activity of DDR Inhibitor Combinations
| Combination | Cancer Type | Phase | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| Olaparib (PARPi) + Ceralasertib (ATRi) | PARPi-resistant HGSOC | II | Not Reported | 69% | [10] |
| Camonsertib (ATRi) + various PARPi | Solid Tumors with DDR alterations | I | 32% (in late-line ovarian cancer) | 48% | [9] |
The Role of the PI3K/Akt Pathway in DNA Damage Response and Combination Therapy
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[21][22][23][24][25] There is extensive crosstalk between the PI3K/Akt pathway and the DDR network.
Activated Akt can influence the DDR in several ways:
-
It can promote DNA repair through the regulation of proteins like BRCA1.[21]
-
It can inhibit the function of key cell cycle checkpoint proteins like CHK1.[25]
This interplay provides a strong rationale for combining Akt inhibitors with DDR inhibitors. By inhibiting Akt, it may be possible to induce a state of "BRCAness" or HR deficiency, thereby sensitizing tumors to PARP inhibitors.
While direct experimental data on the cross-resistance between the pan-Akt inhibitor This compound and DDR inhibitors is not yet available, its potent and selective inhibition of all three Akt isoforms makes it an interesting candidate for combination studies. The general strategy of combining an Akt inhibitor with a DDR inhibitor is currently being explored preclinically.
Signaling and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug interactions. Below are outlines for key experimental protocols.
Cell Viability Assays (MTT/CCK-8)
Objective: To determine the cytotoxic effects of single agents and drug combinations and to calculate IC50 values.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[26]
-
Drug Treatment: Treat cells with a range of concentrations of single drugs and their combinations. Include vehicle-treated and untreated controls.[26]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using non-linear regression analysis. Synergy can be calculated using models such as the Bliss independence model or the combination index (CI) method.[29][30][31][32]
Western Blotting for DNA Damage Markers
Objective: To detect changes in the expression and phosphorylation of key proteins in the DDR pathway.
-
Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[33]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[34]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[35]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, cleaved PARP, p-CHK1) overnight at 4°C.[33][36][37]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[34][35]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[34]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To assess the effects of drug treatments on cell cycle distribution and the induction of apoptosis.
Cell Cycle Analysis:
-
Cell Fixation: Harvest and fix cells in cold 70% ethanol.[38]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[38][39][40]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[38]
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Harvesting: Harvest both adherent and floating cells.[41][42]
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[41][42]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[42]
Conclusion
The development of resistance to DDR inhibitors is a significant clinical hurdle. However, a deeper understanding of the underlying mechanisms of cross-resistance is paving the way for rational, synergistic combination therapies. The strategy of combining PARP inhibitors with ATR, CHK1, or WEE1 inhibitors has shown considerable preclinical and emerging clinical promise in overcoming resistance. Furthermore, the intricate crosstalk between the PI3K/Akt and DDR pathways highlights a compelling rationale for the co-targeting of these networks. While further research is needed to elucidate the specific role of Akt inhibitors like this compound in this context, the broader strategy of combining DDR and key survival pathway inhibitors holds the potential to significantly improve outcomes for cancer patients. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate these promising therapeutic strategies.
References
- 1. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of PARP inhibitor sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining PARP with ATR inhibition overcomes PARP inhibitor and platinum resistance in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining PARP with ATR inhibition overcomes PARP inhibitor and platinum resistance in ovarian cancer models [ideas.repec.org]
- 6. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 16. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PARP Inhibitors Resistance: Mechanisms and Perspectives [mdpi.com]
- 19. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Crosstalk between Phosphoinositide 3-kinase/Akt signaling pathway with DNA damage response and oxidative stress in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]
- 29. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Drug synergy testing in cell lines [bio-protocol.org]
- 32. aacrjournals.org [aacrjournals.org]
- 33. pubcompare.ai [pubcompare.ai]
- 34. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 35. General Immunoblotting Protocol | Rockland [rockland.com]
- 36. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 37. researchgate.net [researchgate.net]
- 38. Flow cytometry with PI staining | Abcam [abcam.com]
- 39. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Apoptosis Protocols | USF Health [health.usf.edu]
- 42. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Rizavasertib: A Guide for Laboratory Professionals
Operational and Disposal Plan for Researchers, Scientists, and Drug Development Professionals
Handling and Storage Precautions
Before disposal, it is essential to handle Rizavasertib with appropriate care. According to its Safety Data Sheet (SDS), users should avoid inhalation, and contact with eyes and skin, and prevent the formation of dust and aerosols.[1] It is recommended to use this compound only in areas with proper exhaust ventilation.[1] For storage, the container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials should adhere to all applicable federal, state, and local regulations.[1][2] The following procedures are based on general best practices for hazardous laboratory waste management.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be considered potentially hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Empty vials and containers that held this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated laboratory supplies, including pipette tips, tubes, flasks, and bench paper.
-
-
Segregate this compound waste from other waste streams, such as non-hazardous trash, sharps, and biological waste.
2. Containerization:
-
Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Ensure containers are kept closed except when adding waste to prevent the release of vapors and to avoid spills.
-
Do not overfill waste containers.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound waste."
-
Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.
4. Storage of Waste:
-
Store hazardous waste in a designated, secure area that is well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent dangerous reactions.
5. Final Disposal:
-
Engage a licensed hazardous waste disposal contractor for the final treatment and disposal of this compound waste.
-
Never dispose of this compound or its contaminated materials in the standard trash or down the drain.[3]
-
Maintain records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing disposal limits or concentration thresholds for this compound. The general principle is to treat any quantity of the substance and any contaminated materials as hazardous waste.
| Data Point | Value |
| Specific Disposal Limits | Not established. Treat all waste as hazardous. |
| Transport Classification | Not classified as dangerous goods for transport.[1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The procedures outlined above are based on established guidelines for the management of hazardous chemical waste in a laboratory setting.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a research laboratory.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Context
This compound is a pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 kinases. The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. While not directly related to disposal procedures, understanding its mechanism of action underscores its biological potency and reinforces the need for cautious handling and disposal.
Caption: Simplified Akt signaling pathway showing the point of inhibition by this compound.
References
Essential Safety and Operational Guide for Handling Rizavasertib
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Rizavasertib. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Synonyms | A-443654 |
| Molecular Formula | C₂₄H₂₃N₅O[1][2] |
| Molecular Weight | 397.5 g/mol [1] |
| Appearance | Solid |
| Storage | Store at -20°C for short-term and -80°C for long-term[3] |
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the most critical line of defense against exposure to this compound. The following table outlines the minimum PPE requirements.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested nitrile gloves. Change immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. |
| Body Protection | Laboratory Coat | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
| Foot Protection | Closed-toe shoes | Substantial, closed-toe footwear. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with solid or powdered this compound must be conducted in a certified chemical fume hood, glove box, or other approved containment device to minimize inhalation exposure.
-
Work surfaces should be covered with plastic-backed absorbent pads, which should be disposed of as hazardous waste after use or in case of contamination.
Safe Handling Procedures:
-
Before handling, ensure that the Safety Data Sheet (SDS) is accessible and has been reviewed.
-
Wear all required PPE as specified in the table above.
-
Transport this compound in a labeled, sealed, and shatterproof secondary container.
-
Avoid the formation of dust and aerosols. If working with a powdered form, purchase pre-weighed or pre-diluted amounts when possible.
-
After handling, remove gloves and wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
The storage area should be clearly labeled with "Hazardous Chemical" signage.
-
Follow the recommended storage temperatures: -20°C for up to one year and -80°C for up to two years for the stock solution[3].
Disposal Plan
All materials that have come into contact with this compound are to be considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Unused product, contaminated gloves, gowns, absorbent pads, and other labware (e.g., pipette tips, tubes) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated chemotherapy sharps container.
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols.
-
Store hazardous waste in a designated, secure area, segregated from general waste.
Final Disposal:
-
Engage a licensed hazardous waste disposal company for the transportation and final disposal of all this compound waste.
-
Do not dispose of this compound waste in standard trash or down the drain. All disposal must comply with local, state, and federal regulations.
Experimental Protocols
Spill Cleanup Protocol:
This protocol outlines the step-by-step procedure for managing a spill of this compound. A spill kit containing all necessary materials should be readily available in the laboratory.
Small Spill (less than 5 mL or 5 g):
-
Alert personnel: Immediately alert others in the vicinity.
-
Isolate the area: Restrict access to the spill area.
-
Don PPE: Put on two pairs of chemotherapy gloves, a disposable gown, and eye protection. For powders, also wear an N95 respirator.
-
Contain the spill:
-
Liquids: Cover the spill with absorbent pads.
-
Powders: Gently cover the spill with wetted absorbent pads to avoid generating dust[4].
-
-
Clean the area:
-
Working from the outside in, wipe up the spill with the absorbent pads.
-
Clean the spill area three times with a detergent solution, followed by a rinse with clean water[5].
-
-
Dispose of waste: Place all contaminated materials (absorbent pads, gloves, gown) into a hazardous waste bag.
-
Decontaminate: Wipe down any reusable equipment with a suitable decontaminating solution.
-
Post-cleanup: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly.
Large Spill (more than 5 mL or 5 g):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify the institutional safety office and follow their emergency procedures.
-
Restrict access: Secure the area and post warning signs.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Visualizations
Caption: The signaling pathway of this compound, a pan-Akt inhibitor.
Caption: Experimental workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
